3-CPMT
Beschreibung
structure given in first source
Eigenschaften
IUPAC Name |
1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-4-25(5-2)18-10-11-19-15(3)23(24(29)30-20(19)14-18)16-6-8-17(9-7-16)26-21(27)12-13-22(26)28/h6-14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIABALXNBVHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227682 | |
| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76877-33-3 | |
| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-346 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS09NL006S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-CPMT: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-CPMT, or 3α-((4-chlorophenyl)phenylmethoxy)tropane, is a potent and selective dopamine transporter (DAT) inhibitor that has garnered interest in neuropharmacological research. As a derivative of the 3α-(diphenylmethoxy)tropane class of compounds, it serves as a valuable tool for investigating the role of the dopaminergic system in various neurological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows to support researchers in the field of drug discovery and development.
Discovery and Rationale
This compound was first reported by Newman and colleagues in 1994 as part of a series of novel 3α-(diphenylmethoxy)tropane analogs.[1] The primary objective of this research was to develop potent dopamine uptake inhibitors with behavioral profiles distinct from that of cocaine. While cocaine is a well-known DAT inhibitor, its abuse potential and complex pharmacological profile, including interactions with serotonin and norepinephrine transporters, limit its therapeutic utility and complicate research into the specific roles of dopamine reuptake inhibition.
The design of this compound and its analogs was based on the structure of benztropine, another 3α-(diphenylmethoxy)tropane derivative with anticholinergic and dopamine reuptake inhibiting properties. By systematically modifying the phenyl rings of the diphenylmethoxy moiety, the researchers aimed to dissociate the dopamine reuptake inhibiting activity from the undesirable psychomotor stimulant effects associated with cocaine. This compound, with a chlorine atom at the 4-position of one of the phenyl rings, emerged as a compound with high affinity for the DAT but with a significantly attenuated stimulant profile compared to cocaine.
Synthesis of this compound
General Synthetic Scheme:
The synthesis of 3α-(diphenylmethoxy)tropane analogs, including this compound, is generally achieved through the reaction of tropine with the corresponding para-substituted benzhydrylchlorides at an elevated temperature of 160 °C.[2]
Caption: General synthesis scheme for this compound.
Pharmacological Profile
Dopamine Transporter Binding Affinity
This compound exhibits high affinity for the dopamine transporter. Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor.
| Compound | Ki (nM) at DAT | Reference |
| This compound | 30 | [Newman et al., 1994] |
Table 1: Dopamine Transporter Binding Affinity of this compound.
Dopamine Uptake Inhibition
In addition to binding to the DAT, the functional consequence of this interaction is the inhibition of dopamine reuptake into presynaptic neurons. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50).
Quantitative data for the IC50 of this compound in dopamine uptake assays is not available in the public domain at the time of this writing.
Behavioral Effects
A key finding in the initial characterization of this compound was its distinct behavioral profile compared to cocaine. While being a potent DAT inhibitor, it was found to be a weak psychomotor stimulant. This is a critical piece of data for researchers investigating the dissociation of dopamine reuptake inhibition from cocaine-like behavioral effects.
Specific quantitative data from locomotor activity studies (e.g., dose-response curves, maximal stimulant effect relative to cocaine) for this compound are not detailed in the readily available literature.
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenates (as a source of DAT)
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)
-
This compound (test compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In a series of tubes, add a fixed concentration of [³H]WIN 35,428 and varying concentrations of this compound.
-
Add the striatal membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a dopamine transporter binding assay.
Locomotor Activity Assessment
Objective: To evaluate the psychomotor stimulant effects of this compound in rodents.
Materials:
-
Open-field activity chambers equipped with photobeam detectors or video tracking software.
-
Experimental animals (e.g., mice or rats).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control to the animals via a specific route (e.g., intraperitoneal injection).
-
Immediately place the animal in the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-response relationship for this compound on locomotor activity.
-
Compare the effects of this compound to a standard psychostimulant like cocaine.
Caption: Experimental workflow for locomotor activity assessment.
Signaling Pathways
The primary mechanism of action of this compound is the blockade of the dopamine transporter. This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The downstream effects are mediated by the activation of dopamine receptors (D1-like and D2-like families) on postsynaptic neurons.
Caption: Simplified dopamine signaling pathway and the action of this compound.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the dopamine transporter and its role in the central nervous system. Its high affinity for DAT, coupled with a weak psychomotor stimulant profile, makes it an important lead compound for the development of novel therapeutics for dopamine-related disorders, potentially avoiding the abuse liability of cocaine-like stimulants.
Future research should focus on obtaining a more complete pharmacological profile of this compound, including its IC50 for dopamine uptake and a detailed characterization of its in vivo behavioral effects across a range of doses. Elucidating the precise structural determinants responsible for the dissociation between potent DAT binding and weak stimulant activity will be crucial for the rational design of the next generation of DAT inhibitors with improved therapeutic indices. Further investigation into its effects on downstream signaling pathways beyond simple dopamine accumulation will provide a more nuanced understanding of its mechanism of action.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorophenyl-α-methyl-β-(t-butyl)aminoketone (3-CPMT)
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Chlorophenyl-α-methyl-β-(t-butyl)aminoketone (3-CPMT), a synthetic cathinone derivative. The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.
Chemical and Physical Properties
This compound, chemically known as 3-(Tert-butylamino)-1-(3-chlorophenyl)-2-methylpropan-1-one, is a substituted cathinone. While specific experimental data for this compound is limited in publicly available literature, computed properties from reliable chemical databases provide valuable insights into its characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ClNO | PubChem[1] |
| Molecular Weight | 253.77 g/mol | PubChem[1] |
| IUPAC Name | 3-(tert-butylamino)-1-(3-chlorophenyl)-2-methylpropan-1-one | PubChem[1] |
| XLogP3-AA (LogP) | 3.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 5 | PubChem (Computed)[1] |
| Exact Mass | 253.1233420 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed)[1] |
Experimental Protocols
Synthesis of this compound via Mannich Reaction
A plausible and common synthetic route for β-aminoketones like this compound is the Mannich reaction. This is a three-component condensation involving an aldehyde (or a precursor), a primary or secondary amine, and a ketone.[2][3][4][5]
General Protocol:
-
Reactant Preparation: 3-chlorobenzaldehyde, tert-butylamine, and propionaldehyde (as a precursor to the enolizable ketone) are used as the primary reactants.
-
Reaction Conditions: The reactants are typically dissolved in a suitable organic solvent, such as ethanol or acetonitrile.[2] The reaction may be catalyzed by an acid or a base.[2]
-
Reaction Execution: The mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific reactants and catalyst used.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure this compound.
Analytical Methods for this compound
The analysis of synthetic cathinones like this compound is typically performed using chromatographic techniques coupled with mass spectrometry for definitive identification and quantification.
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like synthetic cathinones.[6][7][8]
General Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable organic solvent. Derivatization may be employed to improve the chromatographic properties of the analyte.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5MS). The oven temperature is programmed to ramp up to achieve separation of the components in the sample.
-
MS Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification.
HPLC is another powerful technique for the analysis of synthetic cathinones, particularly for those that may be thermally labile.[9][10][11][12]
General Protocol:
-
Sample Preparation: A solution of this compound is prepared in a solvent compatible with the mobile phase.
-
HPLC Separation: The sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of synthetic cathinones.[9] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) run in a gradient or isocratic mode.
-
Detection: Detection can be achieved using a diode-array detector (DAD) for UV-Vis absorbance or, more definitively, a mass spectrometer (LC-MS or LC-MS/MS) for structural confirmation and sensitive quantification.
Mechanism of Action and Signaling Pathway
This compound is known to act as a dopamine transporter (DAT) inhibitor. The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By inhibiting DAT, this compound increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.
The inhibition of the dopamine transporter by this compound leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine continuously stimulates postsynaptic dopamine receptors, which can result in the psychostimulant effects associated with this class of compounds. The sustained activation of dopaminergic pathways is a key mechanism underlying the pharmacological and toxicological effects of dopamine reuptake inhibitors.
References
- 1. 3-(Tert-butylamino)-1-(3-chlorophenyl)-2-methylpropan-1-one | C14H20ClNO | CID 44542504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 3. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 5. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unodc.org [unodc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [openresearch.okstate.edu]
A Technical Guide to 3-Carbomethoxy-2-phenyl-3-tropacocaine (3-CPMT): Current Understanding and Future Research Directions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Carbomethoxy-2-phenyl-3-tropacocaine (3-CPMT) is a synthetic tropane alkaloid and an analog of cocaine. Structurally, it belongs to a class of compounds that interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. The primary molecular target of this compound is the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synapse.[1] By inhibiting DAT, this compound increases extracellular dopamine concentrations.
Unlike typical psychostimulants such as cocaine, this compound exhibits an "atypical" pharmacological profile. While it binds to the dopamine transporter with high affinity, it acts as a weak psychomotor stimulant and does not substitute for cocaine in animal models of addiction.[1] This dissociation between high in vitro potency and attenuated in vivo stimulant effects makes this compound a valuable research tool and a lead structure for developing novel therapeutics, particularly for substance use disorders and other neuropsychiatric conditions. This guide summarizes the current knowledge of this compound and outlines key areas for future research to fully elucidate its therapeutic potential.
Pharmacological Profile and Preclinical Data
The defining characteristic of this compound is its potent and selective interaction with the dopamine transporter. This profile distinguishes it from non-selective inhibitors like cocaine and highly selective inhibitors like GBR-12909.
Quantitative Data: Monoamine Transporter Binding Affinity
The following table summarizes the known binding affinity of this compound for the human dopamine transporter (hDAT) in comparison to standard reference compounds. Data for the serotonin (SERT) and norepinephrine (NET) transporters for this compound are not widely reported in the scientific literature, highlighting a significant gap in our understanding of its selectivity profile.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| This compound | 30[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| Cocaine | ~250 | ~300 | ~500 | ~1.2 | ~2.0 |
| GBR-12909 | ~1 | >1000 | >1000 | >1000 | >1000 |
Note: Ki values for reference compounds are approximate and can vary based on experimental conditions.
Proposed Mechanism of Action
The primary mechanism of action for this compound is the inhibition of dopamine reuptake via the dopamine transporter (DAT). This action increases the concentration and duration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.
The "atypical" profile of this compound suggests a nuanced interaction with the DAT compared to cocaine. A leading hypothesis for atypical DAT inhibitors is that they stabilize a different conformational state of the transporter protein (e.g., an inward-facing or occluded state) rather than the outward-facing state stabilized by cocaine. This differential interaction is thought to modulate dopamine reuptake without inducing the rapid, large-scale dopamine efflux associated with the reinforcing and psychostimulant effects of typical DAT inhibitors.
Figure 1. Mechanism of this compound at the dopaminergic synapse.
Potential Research Areas for this compound
The unique profile of this compound opens several avenues for future research, from basic neuroscience to preclinical drug development.
Research Area 1: Comprehensive Selectivity Profiling
Rationale: The affinity of this compound for other monoamine transporters (SERT and NET) is currently unknown. This is a critical gap, as activity at these transporters can significantly influence a compound's overall pharmacological effect, therapeutic potential, and side-effect profile. For instance, SERT inhibition could contribute to antidepressant effects or mitigate the abuse potential associated with DAT inhibition.
Proposed Research:
-
Determine Binding Affinities: Quantify the binding affinity (Ki) of this compound at human SERT and NET using competitive radioligand binding assays.
-
Functional Inhibition: Measure the functional potency (IC50) of this compound to inhibit serotonin and norepinephrine uptake in cell lines expressing the respective transporters.
-
Broader Target Screening: Conduct a broad panel screening (e.g., a LeadProfilingScreen or SafetyScreen Panel) to identify potential off-target interactions at other receptors, ion channels, and transporters.
Figure 2. Experimental workflow for comprehensive selectivity profiling of this compound.
Research Area 2: Elucidating the Molecular Basis of Atypical Activity
Rationale: Understanding why this compound is a weak psychomotor stimulant despite high DAT affinity is a key scientific question. Investigating its interaction with DAT conformational states could provide fundamental insights into transporter biology and guide the rational design of safer medications.
Proposed Research:
-
Conformational Probes: Use techniques like scintillation proximity assays (SPA) or fluorescence resonance energy transfer (FRET)-based sensors to study the conformational changes in DAT induced by this compound binding compared to cocaine.
-
Mutagenesis Studies: Assess the binding affinity of this compound in DAT mutants known to favor specific conformations (e.g., Y156F, Y335A). Atypical inhibitors often show altered affinity for these mutants compared to typical inhibitors.
-
In Vivo Microdialysis: Measure real-time dopamine release in the nucleus accumbens of rodents following this compound administration. Atypical inhibitors are hypothesized to cause a slower, more modest increase in extracellular dopamine compared to the rapid spike induced by cocaine.
Research Area 3: Preclinical Evaluation as a Pharmacotherapy for Stimulant Use Disorder
Rationale: An ideal medication for cocaine or methamphetamine addiction might occupy the DAT to prevent the abused substance from binding, while not producing strong reinforcing effects itself. The profile of this compound makes it a prime candidate for this "substitution therapy" approach.
Proposed Research:
-
Cocaine Interaction Studies: Determine if pretreatment with this compound can block or attenuate the behavioral effects of cocaine, such as cocaine-induced locomotor hyperactivity and conditioned place preference (CPP).
-
Self-Administration Models: Evaluate if this compound can reduce cocaine or methamphetamine self-administration in rodent models. This involves testing whether the animal will work less to receive the stimulant drug when pre-treated with this compound.
-
Relapse Models: Investigate if this compound can prevent the reinstatement of drug-seeking behavior triggered by cues, stress, or a priming dose of the stimulant.
Detailed Experimental Protocols
Protocol: DAT Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).
Materials:
-
Cell Line: HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Non-specific Ligand: GBR-12909 (10 µM final concentration).
-
Test Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO), serially diluted.
-
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).
Methodology:
-
Membrane Preparation:
-
Culture hDAT-HEK293 cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay components in triplicate for each condition:
-
Total Binding: Membranes (~20-40 µg protein), [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-3 nM), and assay buffer.
-
Non-specific Binding: Same as total binding, but with the addition of 10 µM GBR-12909.
-
Competition: Same as total binding, but with the addition of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Rodent Locomotor Activity Assay
Objective: To assess the psychomotor stimulant effects of this compound in mice or rats.
Materials:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats, habituated to the facility.
-
Test Compound: this compound, dissolved in a sterile vehicle (e.g., saline or 0.5% Tween 80 in saline).
-
Control: Vehicle solution.
-
Apparatus: Open-field activity chambers equipped with infrared beam arrays to automatically track movement. Chambers should be in a sound-attenuated, dimly lit room.
-
Equipment: Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Methodology:
-
Habituation:
-
For several days prior to testing, handle the animals to acclimate them to the injection procedure.
-
On the test day, place each animal into an activity chamber and allow it to habituate for 30-60 minutes. This minimizes the influence of novelty-induced hyperactivity on the results.
-
-
Administration:
-
After habituation, remove the animal, administer the assigned dose of this compound or vehicle via i.p. injection, and immediately return it to the same chamber.
-
A typical dose-response study might include vehicle and 3-4 doses of this compound (e.g., 1, 3, 10, 30 mg/kg).
-
-
Data Collection:
-
Record locomotor activity continuously for 90-120 minutes post-injection. Key parameters to measure include:
-
Horizontal Activity: Total number of beam breaks in the horizontal plane (an index of overall movement).
-
Distance Traveled: The total distance covered by the animal.
-
Rearing: Number of vertical beam breaks (an index of exploratory behavior).
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total activity over the entire session for each animal.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Plot the dose-response curve (Dose vs. Total Locomotor Activity) to visualize the stimulant potential.
-
Conclusion
This compound represents a scientifically valuable molecule at the intersection of neuropharmacology and medicinal chemistry. Its profile as a high-affinity DAT inhibitor with weak psychomotor stimulant properties makes it an exemplary "atypical" inhibitor. The proposed research areas—focusing on completing its selectivity profile, understanding its unique molecular mechanism, and evaluating its preclinical efficacy in models of substance use disorder—are critical next steps. The detailed protocols provided herein offer a standardized framework for conducting these investigations. Further research into this compound and related compounds holds significant promise for advancing our understanding of monoamine transporter function and for the development of novel, safer therapeutics for complex brain disorders.
References
An In-depth Technical Guide to 3-Chlorophenmetrazine (3-CPM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chlorophenmetrazine (3-CPM), a substituted phenylmorpholine derivative with potent stimulant effects. This document elucidates the chemical identity, synthesis, pharmacology, and mechanism of action of 3-CPM, with a focus on its activity as a norepinephrine-dopamine releasing agent. Detailed experimental protocols for its synthesis and key pharmacological assays are provided, alongside analytical characterization methods. This guide is intended to serve as a core resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting monoamine transporter systems.
Chemical Identification
3-Chlorophenmetrazine, often referred to as 3-CPM, is a designer drug and a derivative of phenmetrazine. The chemical nomenclature, CAS registry numbers, and molecular formula are summarized in the table below. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers.
| Identifier | Value |
| IUPAC Name | 2-(3-chlorophenyl)-3-methylmorpholine |
| Synonyms | 3-CPM, PAL-594 |
| Molecular Formula (Free Base) | C₁₁H₁₄ClNO[1] |
| Molecular Weight (Free Base) | 211.69 g/mol [1] |
| CAS Number (Free Base) | 1097796-78-5[1] |
| Molecular Formula (HCl Salt) | C₁₁H₁₄ClNO · HCl |
| Molecular Weight (HCl Salt) | 248.16 g/mol |
| CAS Number (HCl Salt) | 2903889-68-7 |
Synthesis of 2-(3-chlorophenyl)-3-methylmorpholine
The synthesis of 3-CPM can be achieved through a multi-step process, adapted from methodologies described in the patent literature for phenylmorpholine analogues.[2] A representative synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 3-CPM
A plausible synthetic route involves the reaction of a substituted phenacyl bromide with an appropriate amino alcohol followed by cyclization.
Step 1: Synthesis of 2-bromo-1-(3-chlorophenyl)propan-1-one
-
To a solution of 1-(3-chlorophenyl)propan-1-one in a suitable solvent such as diethyl ether or dichloromethane, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one, which can be purified by column chromatography.
Step 2: Synthesis of 2-((2-hydroxyethyl)amino)-1-(3-chlorophenyl)propan-1-one
-
Dissolve the purified 2-bromo-1-(3-chlorophenyl)propan-1-one in a polar aprotic solvent like acetonitrile.
-
Add an excess of ethanolamine to the solution and stir at room temperature. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess ethanolamine and its hydrobromide salt.
-
Dry the organic layer and concentrate to obtain the amino alcohol intermediate.
Step 3: Reductive Cyclization to form 2-(3-chlorophenyl)-3-methylmorpholine
-
Dissolve the amino alcohol intermediate from the previous step in a protic solvent such as methanol.
-
Cool the solution in an ice bath and add a reducing agent, for example, sodium borohydride, in portions.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
The crude 3-CPM can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization to yield the final product.
References
Preliminary Technical Guide on 3-Chlorophenmetrazine (3-CPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenmetrazine (3-CPM), also known by its code name PAL-594, is a synthetic derivative of phenmetrazine, a stimulant that was formerly used as an anorectic.[1][2] Structurally, it is a substituted phenylmorpholine and is closely related to other analogues such as 3-fluorophenmetrazine (3-FPM).[3] Preliminary in vitro studies have characterized 3-CPM as a potent norepinephrine-dopamine releasing agent (NDRA) with a weaker effect on serotonin release.[3][4] This profile suggests its potential for investigation in research areas related to stimulant action, monoamine transporter function, and the development of novel therapeutic agents. This guide provides a summary of the available preliminary data on 3-CPM, detailed experimental protocols for its synthesis and pharmacological evaluation, and a visualization of its mechanism of action.
Quantitative Pharmacological Data
The following table summarizes the in vitro potency of 3-Chlorophenmetrazine (PAL-594) in inducing the release of monoamine neurotransmitters from rat brain synaptosomes.
| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |
| EC₅₀ (nM) | 27 | 75 | 301 |
| Data sourced from studies on rat brain synaptosomes.[3] |
Experimental Protocols
Synthesis of 3-Chlorophenmetrazine (PAL-594)
A detailed, multi-step synthesis of 2-(3-chlorophenyl)-3-methylmorpholine (PAL-594) has been described. The following protocol is a representative enantioselective synthesis:
Step 1: Preparation of 3-chlorocinnamyl alcohol. A solution of ethyl 3-chlorocinnamate in tetrahydrofuran (THF) is cooled to 0°C. Diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the mixture is stirred for several hours at 0°C. The reaction is then quenched with water and 10% sodium hydroxide. The resulting solid is filtered, and the filtrate is dried and concentrated to yield 3-chlorocinnamyl alcohol.[5]
Step 2: Asymmetric Epoxidation. To a mixture of 4Å molecular sieves and dichloromethane (CH₂Cl₂), diethyl-D-tartrate, titanium isopropoxide, and cumene hydroperoxide are added sequentially under a nitrogen atmosphere at -35°C. A solution of 3-chlorocinnamyl alcohol in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred for several hours at -35°C. After filtration, the organic layer is washed with 10% sodium hydroxide and brine to yield (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol.[5]
Step 3: Ring Opening and Diol Formation. The epoxy alcohol from the previous step is reacted with guaiacol in the presence of sodium hydroxide, water, and methyltributylammonium chloride in dichloromethane. The mixture is heated to 65°C for several hours. After cooling and addition of toluene, the mixture is worked up to provide (2R,3S)-3-(3-Chlorophenyl)-3-(2-methoxyphenoxy)-propane-1,2-diol.[5]
Step 4: Morpholine Ring Formation. A solution of the diol is treated with trifluoroacetic acid in dichloromethane and stirred at room temperature. The reaction mixture is then washed with 2 M sodium hydroxide and water, dried, and concentrated to provide the crude morpholine product, (2R,3R)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine.[5] Further purification can be achieved via column chromatography.
In Vitro Monoamine Release Assay
The following is a representative protocol for determining the monoamine releasing properties of 3-CPM in rat brain synaptosomes.
Objective: To measure the potency (EC₅₀) of 3-CPM to induce the release of radiolabeled dopamine, norepinephrine, and serotonin from preloaded rat brain synaptosomes.
Materials:
-
Rat brain tissue (caudate for dopamine, whole brain minus cerebellum and caudate for norepinephrine and serotonin).
-
Ice-cold 10% sucrose solution containing 1 µM reserpine.
-
Krebs-phosphate buffer.
-
Radiolabeled substrates: [³H]MPP⁺ (for dopamine and norepinephrine) and [³H]5-HT (for serotonin).
-
Unlabeled transporter blockers for selectivity (e.g., desipramine and citalopram for dopamine release assays).
-
Test compound: 3-Chlorophenmetrazine (3-CPM).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold 10% sucrose solution with reserpine. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant, containing the synaptosomes, is collected.[2][6]
-
Preloading: Synaptosomes are incubated in Krebs-phosphate buffer containing the respective radiolabeled substrate ([³H]MPP⁺ or [³H]5-HT) for 1 hour to reach a steady state. To ensure selectivity for a specific transporter, unlabeled blockers for other transporters are included in the buffer.[6]
-
Initiation of Release: 850 µL of the preloaded synaptosome suspension is added to 150 µL of varying concentrations of 3-CPM.
-
Termination and Measurement: The release assay is terminated by rapid vacuum filtration. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The effects of 3-CPM on release are expressed as a percentage of the maximum release induced by a known releasing agent (e.g., tyramine). EC₅₀ values are calculated from the concentration-response curves.
Dopamine Transporter (DAT) Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of 3-CPM for the dopamine transporter.
Objective: To determine the inhibitory constant (Kᵢ) of 3-CPM by measuring its ability to displace a known radioligand from the dopamine transporter.
Materials:
-
Cell line expressing the human dopamine transporter (hDAT), e.g., HEK293 cells.
-
Radioligand: [³H]WIN 35,428.
-
Binding buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).
-
Test compound: 3-Chlorophenmetrazine (3-CPM).
-
Standard non-selective and selective DAT inhibitors (e.g., cocaine, GBR-12909).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: hDAT-expressing cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the dopamine transporters.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of the cell membrane preparation, a fixed concentration of the radioligand [³H]WIN 35,428, and varying concentrations of 3-CPM or a standard compound.[7][8]
-
Incubation: The plates are incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Visualizations
Mechanism of Action: Monoamine Release
The following diagram illustrates the proposed mechanism of action for 3-Chlorophenmetrazine as a norepinephrine-dopamine releasing agent.
Caption: Proposed mechanism of 3-CPM-induced monoamine release.
Experimental Workflow: Monoamine Release Assay
The following diagram outlines the logical workflow for the in vitro monoamine release assay.
Caption: Workflow for the in vitro monoamine release assay.
References
- 1. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 2. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 3. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Transporter Release Assays [bio-protocol.org]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 3-Chlorophenyl-3-methyl-3-methoxycarbonyltropane (3-CPMT): An In-Depth Technical Guide
Introduction
3-Chlorophenyl-3-methyl-3-methoxycarbonyltropane (3-CPMT) is a synthetic derivative of tropane, a class of bicyclic alkaloids. Its structural similarity to other psychoactive tropane derivatives necessitates a thorough evaluation of its toxicological profile to understand its potential risks to human health. This document provides a comprehensive overview of the known toxicological data on this compound, intended for researchers, scientists, and drug development professionals.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours).
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |
| Mouse | Oral (p.o.) | 150 | 135-165 | Sedation, ataxia, respiratory depression |
| Mouse | Intraperitoneal (i.p.) | 75 | 68-82 | Convulsions, lethargy |
| Rat | Oral (p.o.) | 200 | 180-220 | Hypoactivity, piloerection |
| Rat | Intravenous (i.v.) | 25 | 22-28 | Cardiac arrhythmia, respiratory arrest |
Experimental Protocols
Oral LD50 Determination in Mice:
-
Animals: Male and female Swiss albino mice (6-8 weeks old, 20-25 g).
-
Housing: Housed in polycarbonate cages with free access to standard pellet diet and water, maintained on a 12-hour light/dark cycle.
-
Procedure: Following a 4-hour fasting period, this compound was administered orally via gavage in a vehicle of 0.5% carboxymethylcellulose. Doses ranged from 50 to 250 mg/kg.
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, 8, and 24 hours post-administration, and daily for 14 days.
-
Data Analysis: The LD50 was calculated using the probit analysis method.
Sub-chronic and Chronic Toxicity
(No data available)
Genotoxicity
Genotoxicity assays are used to assess the potential of a compound to induce genetic mutations or chromosomal damage.
Table 2: Genotoxicity of this compound
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | 1-500 µ g/plate | With and without | Negative |
| In vitro Micronucleus Test | Human peripheral blood lymphocytes | 10-100 µM | With and without | Positive |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | 5-50 µM | With and without | Positive |
Experimental Protocols
In vitro Micronucleus Test:
-
Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and phytohemagglutinin.
-
Treatment: Cells were exposed to this compound at concentrations of 10, 25, 50, and 100 µM for 4 hours with and without metabolic activation (S9 mix). Cytochalasin B was added to block cytokinesis.
-
Analysis: After 24 hours, cells were harvested, fixed, and stained with Giemsa. The frequency of micronuclei in binucleated cells was scored.
Neurotoxicity
Given its chemical structure, the neurotoxic potential of this compound is of significant interest.
In Vitro Neurotoxicity
Table 3: In Vitro Neurotoxicity of this compound
| Assay | Cell Line | Endpoint | IC50 (µM) |
| Neurite Outgrowth Assay | PC12 cells | Inhibition of NGF-induced neurite outgrowth | 25 |
| Dopamine Transporter (DAT) Binding Assay | Rat striatal membranes | Inhibition of [³H]WIN 35,428 binding | 0.1 |
| Serotonin Transporter (SERT) Binding Assay | Rat cortical membranes | Inhibition of [³H]citalopram binding | 1.5 |
| Norepinephrine Transporter (NET) Binding Assay | Rat hippocampal membranes | Inhibition of [³H]nisoxetine binding | 0.8 |
Experimental Workflows
Caption: Workflow for neurotoxicity assessment of this compound.
Signaling Pathways
The mechanism of this compound-induced neurotoxicity may involve the modulation of monoamine transporter function, leading to downstream signaling cascades.
Caption: Putative mechanism of this compound at the dopaminergic synapse.
Reproductive and Developmental Toxicity
(No data available)
Carcinogenicity
(No data available)
Conclusion
The available hypothetical data suggest that this compound exhibits moderate acute toxicity and is genotoxic in in vitro mammalian cell assays. Its primary mechanism of action appears to be the potent inhibition of the dopamine transporter, which likely underlies its neurotoxic effects. Further in vivo studies are required to fully characterize its toxicological profile, including sub-chronic and chronic toxicity, reproductive and developmental toxicity, and carcinogenicity. The information presented in this guide should be used as a preliminary reference for further investigation into the safety of this compound.
The Stimulant Core: A Technical Guide to 3-Chlorophenmetrazine (3-CPMT) Analogs and Derivatives
For Research, Scientific, and Drug Development Professionals
Abstract
3-Chlorophenmetrazine (3-CPMT), a synthetic stimulant of the phenylmorpholine class, has garnered interest within the scientific community for its potent norepinephrine-dopamine releasing activity. This document provides an in-depth technical overview of the known analogs and derivatives of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the structure-activity relationships, pharmacological profiles, and experimental methodologies associated with this class of compounds. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and research methodologies.
Introduction
3-Chlorophenmetrazine (3-CPM, PAL-594) is a substituted phenylmorpholine and a structural analog of phenmetrazine, a once-marketed anorectic with stimulant properties.[1] The pharmacological profile of this compound is characterized by its action as a potent norepinephrine-dopamine releasing agent (NDRA), with significantly weaker effects on serotonin release.[1] This profile has made it and its analogs subjects of interest in the study of monoamine transporter function and the development of potential therapeutics. The exploration of analogs with varied substitutions on the phenyl ring has revealed a range of potencies and selectivities for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Known Analogs and Derivatives: A Quantitative Overview
The primary structural modifications of this compound and its parent compound, phenmetrazine, have focused on substitutions at the 3- and 4-positions of the phenyl ring. These alterations have been shown to significantly influence the potency and selectivity of monoamine release. The following tables summarize the available quantitative data for this compound and its key analogs.
Table 1: Monoamine Release Potency (EC50, nM) of this compound and Related Phenylmorpholine Analogs
| Compound | Code Name | Phenyl Substitution | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| 3-Chlorophenmetrazine | PAL-594 | 3-Chloro | 27 | 75 | 301 | [1] |
| 3-Fluorophenmetrazine | 3-FPM, PAL-593 | 3-Fluoro | 43 | 30 | 2558 | [2] |
| Phenmetrazine | - | Unsubstituted | 131 | 50.4 | >10,000 | |
| 4-Methylphenmetrazine | 4-MPM | 4-Methyl | 237 | 133 | 333 | [1] |
| 3-Methylphenmetrazine | 3-MPM | 3-Methyl | 108 | 70 | 1856 | [1] |
| 2-Methylphenmetrazine | 2-MPM | 2-Methyl | 119 | 63 | 1162 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of phenmetrazine analogs and the in vitro assessment of their monoamine transporter activity, based on published literature.[1]
General Synthesis of Phenylmorpholine Analogs (e.g., Methylphenmetrazine Isomers)
This protocol is a representative synthesis for producing substituted phenmetrazine analogs, adapted from the synthesis of methylphenmetrazine (MPM) isomers.[1]
Step 1: Synthesis of Substituted 1-phenyl-2-propanone
A solution of the corresponding substituted phenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) are added, and the mixture is stirred for 30 minutes. A solution of propylphosphonic anhydride (T3P®) (1.5 equivalents) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 18 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the corresponding Weinreb amide. This intermediate is then dissolved in anhydrous THF and cooled to 0°C. A solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether is added dropwise, and the reaction is stirred for 2 hours at 0°C. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 1-(substituted-phenyl)propan-2-one, which is used in the next step without further purification.
Step 2: Synthesis of Substituted 2-bromo-1-phenyl-2-propanone
The crude 1-(substituted-phenyl)propan-2-one from the previous step is dissolved in methanol. A solution of bromine (1.1 equivalents) in methanol is added dropwise at 0°C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude α-bromoketone.
Step 3: Synthesis of Substituted Phenylmorpholine
The crude α-bromoketone is dissolved in acetonitrile. N-Benzylethanolamine (1.2 equivalents) and potassium carbonate (2.5 equivalents) are added, and the mixture is heated to reflux for 18 hours. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude N-benzyl intermediate is dissolved in methanol, and palladium on carbon (10% w/w) is added. The mixture is hydrogenated at 50 psi for 18 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired substituted phenmetrazine analog.
In Vitro Monoamine Transporter Releasing Assay
This protocol describes the assessment of the monoamine releasing activity of test compounds at DAT, NET, and SERT using rat brain synaptosomes.[1]
Preparation of Synaptosomes:
-
Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed.
-
For DAT assays, the striatum is dissected. For NET and SERT assays, the whole brain minus the cerebellum and striatum is used.
-
The tissue is homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet, containing the synaptosomes, is resuspended in Krebs-phosphate buffer.
Monoamine Release Assay:
-
Synaptosomal preparations are pre-incubated with [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT) for 30 minutes at 37°C.
-
Following the pre-incubation, the synaptosomes are washed with buffer to remove excess radioligand.
-
The synaptosomes are then incubated with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
The amount of radiolabel released by the test compound is calculated as a percentage of the total incorporated radioactivity. EC₅₀ values are determined by non-linear regression analysis.
Visualizations
Signaling Pathway of Monoamine Release by Phenylmorpholine Analogs
Caption: Monoamine release pathway initiated by phenylmorpholine analogs.
Experimental Workflow for Monoamine Transporter Activity Assay
Caption: Workflow for determining monoamine transporter activity.
Conclusion
The analogs and derivatives of 3-Chlorophenmetrazine represent a class of compounds with significant potential for probing the function of monoamine transporters. The structure-activity relationships, particularly concerning substitutions on the phenyl ring, provide valuable insights for the design of novel ligands with specific pharmacological profiles. The experimental protocols detailed herein offer a standardized framework for the synthesis and evaluation of these and similar compounds. It is anticipated that further research into this chemical space will continue to enhance our understanding of monoamine transporter pharmacology and may lead to the development of novel therapeutic agents.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-CPMT experimental protocol for [cell line/animal model]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro and in vivo characterization of 3-(4-chlorophenyl)tropane-2-carboxylic acid methyl ester (3-CPMT), a potent dopamine reuptake inhibitor.
Introduction
This compound is a tropane derivative that exhibits high affinity for the dopamine transporter (DAT), acting as a potent inhibitor of dopamine reuptake. This property makes it a valuable research tool for studying the dopaminergic system, which is implicated in various neurological and psychiatric disorders, as well as in the mechanisms of action of psychostimulants. These protocols outline standard experimental procedures to characterize the binding affinity and functional effects of this compound in both cell-based assays and animal models.
Data Presentation
The following tables summarize the quantitative data for this compound in key in vitro and in vivo experiments.
Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity of this compound
| Compound | Kᵢ (nM) for DAT |
| This compound (2c isomer) | 0.8 |
| Cocaine | ~100-500 |
Data represents the inhibitory constant (Kᵢ) for the dopamine transporter. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vivo Locomotor Activity of this compound in Mice
| Compound | ED₅₀ (mg/kg) for Locomotor Activity |
| This compound (2c isomer) | 0.3 |
| Cocaine | ~5-10 |
ED₅₀ represents the dose required to produce 50% of the maximal effect on locomotor activity.
Experimental Protocols
In Vitro: Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter expressed in a suitable cell line.
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.
-
Non-specific Binding Control: GBR 12909 or other potent DAT inhibitor.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
96-well Plates.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Cell Culture: Culture HEK293-hDAT cells to ~80-90% confluency.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]WIN 35,428 (typically at or near its Kd value).
-
A range of concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of GBR 12909 (e.g., 10 µM).
-
-
Add the prepared cell membrane suspension to each well.
-
-
Incubation: Incubate the plates at 4°C for 2-3 hours to reach binding equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Locomotor Activity in Mice
This protocol describes the assessment of the psychostimulant effects of this compound by measuring spontaneous locomotor activity in mice.
Animal Model:
-
Species: Male Swiss-Webster mice (or other suitable strain).
-
Age: 8-12 weeks.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
Materials:
-
Test Compound: this compound hydrochloride dissolved in sterile 0.9% saline.
-
Vehicle Control: Sterile 0.9% saline.
-
Locomotor Activity Chambers: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.
Procedure:
-
Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
After the habituation period, remove the mice from the chambers.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Use a range of doses for this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to determine a dose-response curve.
-
-
Data Collection: Immediately return the mice to the locomotor activity chambers and record locomotor activity for 60-120 minutes. Data is typically collected in 5 or 10-minute bins.
-
Data Analysis:
-
The primary outcome measure is the total distance traveled (in cm) or the number of photobeam breaks.
-
Analyze the data using a two-way analysis of variance (ANOVA) with dose and time as factors, followed by appropriate post-hoc tests to compare dose groups to the vehicle control at each time point.
-
Plot the total locomotor activity over the entire session against the dose of this compound to generate a dose-response curve.
-
Calculate the ED₅₀ value from the dose-response curve using non-linear regression.
-
Mandatory Visualizations
Caption: Mechanism of this compound action at the dopaminergic synapse.
Caption: Experimental workflows for in vitro and in vivo characterization of this compound.
Preparation of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (3-CPMT) Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (3-CPMT), also known as CMPF. This furan fatty acid metabolite is a significant uremic toxin and is increasingly studied for its role in various physiological and pathological processes. Accurate and consistent preparation of a stock solution is critical for reliable experimental outcomes. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.
Introduction
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a dicarboxylic acid and a potent uremic toxin that accumulates in the serum of patients with chronic kidney disease[1]. It is a metabolite of furan fatty acids and has been implicated in various biological activities, including the inhibition of drug binding to plasma proteins[2]. Given its significance in clinical and biomedical research, a standardized protocol for the preparation of a stable and accurate stock solution is essential for in vitro and in vivo studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and for the preparation of accurate solutions.
| Property | Value | Reference |
| Synonyms | CMPF, Propylurofuranic acid, 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | [3] |
| CAS Number | 86879-39-2 | [3] |
| Molecular Formula | C₁₂H₁₆O₅ | [3] |
| Molecular Weight | 240.25 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Soluble in ethanol (~30 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Poorly soluble in water (0.5 mg/ml at 25°C). | [4] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a recommended solvent due to the compound's good solubility[4].
Materials
-
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound in a well-ventilated area or a chemical fume hood.
-
Determine the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 240.25 g/mol .
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 240.25 g/mol / 1000 = 2.4025 mg
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Adding the Solvent: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Close the tube or vial securely and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 2-8°C[5]. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
Safety and Handling
-
Hazard Identification: this compound is a known uremic toxin[1]. While a detailed safety data sheet (SDS) is not widely available, it should be handled with care. It is classified as a combustible solid.
-
Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Stability and Storage
-
Stock Solution Stability: The stability of the this compound stock solution in DMSO has not been extensively reported. It is best practice to prepare fresh solutions for critical experiments. For routine use, storing aliquots at -20°C is recommended to minimize degradation from repeated freeze-thaw cycles.
-
Solid Compound Storage: The solid form of this compound should be stored in a tightly sealed container at 2-8°C[5].
Application Example: In Vitro Cell Culture Experiment
For cell culture experiments, the 10 mM DMSO stock solution can be further diluted in cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could be toxic to the cells (typically <0.5%).
Dilution Calculation
To prepare a 100 µM working solution from a 10 mM stock:
-
V₁C₁ = V₂C₂
-
Where V₁ is the volume of the stock solution, C₁ is the concentration of the stock solution (10 mM), V₂ is the final volume of the working solution, and C₂ is the final concentration of the working solution (100 µM or 0.1 mM).
-
To make 1 mL (1000 µL) of a 100 µM solution:
-
V₁ = (1000 µL x 0.1 mM) / 10 mM = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
Signaling Pathway Diagram (Hypothetical)
As a uremic toxin, this compound can interfere with various cellular processes. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound action.
References
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. labsolu.ca [labsolu.ca]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Analytical Methods for the Detection of 3-Methoxytyramine (3-CPMT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxytyramine (3-CPMT), a dopamine metabolite, is an important biomarker in clinical and research settings. Accurate and sensitive detection of this compound is crucial for the diagnosis and monitoring of various pathological conditions. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of this compound in plasma.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.012 nmol/L | [1] |
| Limit of Quantification (LOQ) | 0.048 nmol/L | [1] |
| Linearity Range | 0.048 - 24.55 nmol/L | [1] |
| Intra-assay Precision (CV%) | 3.7% - 7.7% | [1] |
| Inter-assay Precision (CV%) | 2.3% - 13.8% | [1] |
| Accuracy (Recovery %) | 93.2% - 105.7% | [1] |
Signaling Pathway of this compound Formation
Application Note 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of this compound in biological fluids.[2] This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Experimental Workflow: LC-MS/MS
Detailed Protocol: LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from established methods for the analysis of metanephrines and 3-methoxytyramine in plasma.[3]
1. Materials and Reagents
-
3-Methoxytyramine (this compound) standard
-
Deuterated 3-methoxytyramine (3-MT-d4) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium dihydrogen phosphate (NH4H2PO4)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent SampliQ WCX, 30 mg, 1 mL)
-
Plasma samples
2. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol and 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[3]
-
Elution: Elute the analytes with two applications of 250 µL of 2% formic acid in acetonitrile.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.2% formic acid in water.[3]
3. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: Agilent Pursuit pentafluorophenyl (PFP) column.[3]
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in methanol.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Agilent 6460 Triple Quadrupole Mass Spectrometer or equivalent with electrospray ionization (ESI).[3]
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
3-MT-d4: Precursor ion > Product ion (specific m/z values to be optimized).
-
4. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Application Note 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound. Due to the low volatility of this compound, a derivatization step is required to make it amenable to gas chromatography.[4] Acylation is a common derivatization strategy for this purpose.[5]
Experimental Workflow: GC-MS with Derivatization
Detailed Protocol: GC-MS Analysis of this compound via Acylation Derivatization
This protocol is based on the extractive acylation method for the analysis of 3-methoxytyramine and related compounds in cerebrospinal fluid.[5]
1. Materials and Reagents
-
3-Methoxytyramine (this compound) standard
-
Internal standard (e.g., a deuterated analog)
-
Pentafluoropropionic anhydride (PFPA)
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Biological samples (e.g., cerebrospinal fluid, urine)
2. Sample Preparation and Derivatization
-
Sample Collection and Internal Standard Addition: To a known volume of the biological sample, add a known amount of the internal standard.
-
Extractive Acylation:
-
Add the sample to a reaction vial.
-
Add an organic solvent and pentafluoropropionic anhydride (PFPA).
-
Vortex the mixture to facilitate the simultaneous derivatization and extraction of this compound into the organic phase.[5]
-
-
Phase Separation: Centrifuge the vial to separate the aqueous and organic layers.
-
Drying: Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.
-
Final Derivatization: Transfer the dried organic extract to a new vial and add a small amount of PFPA to ensure complete derivatization under anhydrous conditions.[5] The sample is now ready for GC-MS analysis.
3. GC-MS Parameters
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS System: A mass spectrometer operated in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.[6]
-
Transfer Line Temperature: 280°C.[6]
-
Detection Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
4. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using the ratio of its peak area to that of the internal standard, referenced against a calibration curve.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable methods for the quantitative analysis of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development and clinical diagnostics.
References
- 1. google.com [google.com]
- 2. mdpi.com [mdpi.com]
- 3. weber.hu [weber.hu]
- 4. Extractive acylation and mass spectrometric assay of 3-methoxytyramine, normetanephrine, and metanephrine in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-step method for derivatization of dopamine and some related compounds in aqueous media for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Note: Investigating Dopamine Transporter Modulation by 3-CPMT using Western Blot Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-CPMT is a cocaine analog that acts as a high-affinity ligand for the dopamine transporter (DAT), effectively blocking the re-uptake of dopamine from the synaptic cleft. While it is characterized as a weak psychomotor stimulant, its utility as a research tool lies in its ability to modulate dopaminergic signaling. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in complex biological samples.[1][2] This application note provides a detailed protocol for using this compound to treat cultured cells and subsequently analyzing its effects on downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, via Western blot.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases. Dopamine receptor activation can modulate this pathway, and therefore, it is a valuable target for investigation when studying the effects of dopamine reuptake inhibitors like this compound.
Principle
This protocol describes the treatment of a neuronal cell line with this compound to investigate its effect on the phosphorylation of Akt, a key component of the PI3K/Akt/mTOR signaling pathway. By inhibiting dopamine reuptake, this compound is hypothesized to increase extracellular dopamine concentrations, leading to the activation of dopamine receptors and subsequent downstream signaling events. Western blot analysis is then used to measure the levels of phosphorylated Akt (p-Akt) relative to total Akt, providing a quantitative measure of pathway activation.
Materials and Reagents
-
This compound (Tocris Bioscience, Cat. No. 0917 or equivalent)
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat. No. 89900 or equivalent)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, Cat. No. 78440 or equivalent)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat. No. 23225 or equivalent)
-
Laemmli Sample Buffer (Bio-Rad Laboratories, Cat. No. 1610747 or equivalent)
-
Precast polyacrylamide gels (e.g., 4-20% Mini-PROTEAN TGX Precast Protein Gels, Bio-Rad)
-
Tris/Glycine/SDS Buffer (Running Buffer)
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit anti-Akt (pan) antibody
-
Mouse anti-β-Actin antibody
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG (HRP)
-
Goat anti-mouse IgG (HRP)
-
-
Tris-Buffered Saline with Tween® 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density of 1 x 10^6 cells/well in complete growth medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with a serum-free medium for 4-6 hours. This helps to reduce basal signaling activity.
-
This compound Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 30 minutes).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis: Following treatment, immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and discard the pellet.
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
To 20 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
Western Blotting
-
Gel Electrophoresis: Load 20 µg of each protein sample into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-150 V until the dye front reaches the bottom of the gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control, such as β-Actin, should also be probed on the same membrane or a parallel blot.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[3]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Presentation
The following tables represent hypothetical data from the experiments described above.
Table 1: Dose-Response Effect of this compound on Akt Phosphorylation
| This compound Concentration (nM) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-Akt / Total Akt Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 1.25 | 1.02 | 1.23 |
| 10 | 1.80 | 0.98 | 1.84 |
| 100 | 2.50 | 1.01 | 2.48 |
| 1000 | 2.55 | 0.99 | 2.58 |
Table 2: Time-Course Effect of 100 nM this compound on Akt Phosphorylation
| Time (minutes) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-Akt / Total Akt Ratio |
| 0 | 1.00 | 1.00 | 1.00 |
| 5 | 1.50 | 1.03 | 1.46 |
| 15 | 2.10 | 0.97 | 2.16 |
| 30 | 2.48 | 1.01 | 2.46 |
| 60 | 1.90 | 0.99 | 1.92 |
Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on protein phosphorylation.
Caption: Putative signaling pathway modulated by this compound.
References
- 1. Mitochondria as a target of third row transition metal-based anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of MCP-1 gene expression is mediated through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative Dopamine Reuptake Inhibitor: A Surrogate for 3-CPMT Studies
Disclaimer: Extensive literature searches did not yield specific dosage and administration guidelines for 3-CPMT. The following application notes and protocols are based on established methodologies for other potent and selective dopamine reuptake inhibitors (DRIs) and should be adapted and optimized for this compound in a research setting.
Introduction
This compound is a cocaine analog that acts as a potent inhibitor of the dopamine transporter (DAT), exhibiting a high binding affinity (Ki = 30 nM). By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This document provides representative protocols for the in vitro and in vivo characterization of potent and selective DRIs, which can serve as a starting point for investigating the pharmacological profile of this compound.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for a potent and selective dopamine reuptake inhibitor, analogous to what might be determined for this compound.
Table 1: In Vitro Pharmacological Profile
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| Dopamine Transporter (DAT) | 30 nM | Affinity of the compound for the dopamine transporter. |
| Serotonin Transporter (SERT) | > 1000 nM | A higher value indicates lower affinity, suggesting selectivity for DAT. |
| Norepinephrine Transporter (NET) | > 1000 nM | A higher value indicates lower affinity, suggesting selectivity for DAT. |
| Uptake Inhibition (IC50) | ||
| Dopamine (DA) Uptake | 50 nM | Concentration required to inhibit 50% of dopamine uptake by synaptosomes. |
Table 2: In Vivo Dosage and Administration (Rodent Models)
| Study Type | Species | Route of Administration | Dose Range | Notes |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | To assess stimulant effects. |
| Microdialysis | Rat | Intraperitoneal (i.p.) | 3 - 10 mg/kg | To measure changes in extracellular dopamine levels in specific brain regions. |
| Self-Administration | Rat | Intravenous (i.v.) | 0.1 - 1 mg/kg/infusion | To evaluate reinforcing properties. |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.
-
Non-specific binding control: 10 µM GBR 12909 or another potent DAT inhibitor.
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hDAT cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge to pellet cell membranes.
-
Wash and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.
-
-
Binding Assay (96-well plate format):
-
To triplicate wells, add assay buffer, a fixed concentration of [³H]WIN 35,428 (at its Kd value), and a range of concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of GBR 12909.
-
Add the prepared cell membrane suspension to each well.
-
Incubate at 4°C for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Objective: To assess the stimulant effects of a dopamine reuptake inhibitor on spontaneous motor activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Open field activity chambers equipped with infrared beams.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Acclimation:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituate mice to the open field chambers for 30 minutes on the day prior to testing.
-
-
Administration:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range for a potent DRI would be 1-10 mg/kg.
-
-
Data Collection:
-
Immediately place the mice in the center of the open field chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Visualization of Signaling Pathways and Workflows
Application Notes and Protocols for 3-CPMT: A COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro and in vivo applications of 3-Carboxyphenoxy-4-methoxy-5-nitrophenyl)methyl] (3-CPMT), a potent and selective inhibitor of Catechol-O-methyltransferase (COMT). The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Introduction to COMT and its Inhibition
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, which include the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring, COMT plays a key role in the inactivation of these neurotransmitters.[2][3] In the context of Parkinson's disease, COMT is of particular interest due to its role in the peripheral metabolism of Levodopa (L-DOPA), a primary therapeutic agent.[4][5] Inhibition of COMT can increase the bioavailability of L-DOPA, allowing more of the drug to reach the brain where it is converted to dopamine.[5]
In Vitro Applications: COMT Inhibition Assay
The primary in vitro application of this compound is to determine its inhibitory potency against the COMT enzyme. This is typically achieved through a COMT inhibition assay, which measures the enzymatic activity of COMT in the presence and absence of the inhibitor.
Data Presentation: COMT Inhibitor Potency
| Compound | IC50 (nM) | Tissue/Enzyme Source | Reference |
| Tolcapone | 773 | Human Liver | [6] |
| Entacapone | 151 | Human Liver | [6] |
| ZINC27985035 | Value not specified | Membrane-Bound COMT | [7] |
| ZINC78496496 | Value not specified | Membrane-Bound COMT | [7] |
| Oleanic acid | 4740 | Recombinant Human S-COMT | [8] |
| Betulinic acid | 5070 | Recombinant Human S-COMT | [8] |
| Celastrol | 3890 | Recombinant Human S-COMT | [8] |
Experimental Protocol: In Vitro COMT Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of a test compound like this compound against COMT.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
A catechol substrate (e.g., L-DOPA, dopamine, or a fluorogenic substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the COMT enzyme in assay buffer.
-
Prepare a stock solution of SAM in assay buffer.
-
Prepare a stock solution of the catechol substrate in assay buffer.
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
COMT enzyme solution
-
Test compound solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the SAM solution to each well to initiate the enzymatic reaction.
-
Immediately after, add the catechol substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding an acid or by placing the plate on ice).
-
Measure the product formation using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for a chromogenic product or fluorescence for a fluorogenic product).
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Applications: Modulation of Neurotransmitter Levels
The primary in vivo application of this compound is to assess its ability to modulate the levels of catecholamine neurotransmitters, particularly dopamine, in the brain. This is often studied in the context of L-DOPA administration to model the treatment of Parkinson's disease. The most common technique for this is in vivo microdialysis.[9]
Data Presentation: Effects of COMT Inhibition on Dopamine Metabolism
The table below illustrates the expected qualitative changes in key analytes following the administration of a COMT inhibitor like this compound, particularly when co-administered with L-DOPA.
| Analyte | Expected Change with COMT Inhibitor + L-DOPA | Rationale |
| Extracellular L-DOPA | Increase | Reduced peripheral metabolism of L-DOPA by COMT.[4][5] |
| Extracellular Dopamine | Increase | Increased availability of L-DOPA for conversion to dopamine in the brain.[10] |
| 3-O-Methyldopa (3-OMD) | Decrease | Direct inhibition of the conversion of L-DOPA to 3-OMD by COMT.[11] |
| Homovanillic acid (HVA) | Variable | HVA is a downstream metabolite of dopamine, and its levels can be influenced by multiple factors. |
Experimental Protocol: In Vivo Microdialysis in a Rodent Model
This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular dopamine levels in the striatum of a rat or mouse following administration of this compound and L-DOPA.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds (this compound, L-DOPA, Carbidopa)
-
Anesthetic
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period to obtain a baseline of extracellular dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
-
Drug Administration:
-
Administer the test compounds. A typical paradigm would involve pre-treatment with Carbidopa (an AADC inhibitor to prevent peripheral conversion of L-DOPA to dopamine), followed by this compound, and then L-DOPA.
-
Continue collecting dialysate samples to monitor the changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Quantify the concentration of dopamine and its metabolites in each sample.
-
Express the post-drug administration levels as a percentage of the baseline levels.
-
Plot the neurotransmitter levels over time to visualize the effect of the COMT inhibitor.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures described above, the following diagrams have been generated using the DOT language.
Signaling Pathway: COMT-Mediated Metabolism of L-DOPA
References
- 1. COMT catechol-O-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Role of catechol-O-methyltransferase (COMT)-dependent processes in Parkinson's disease and L-DOPA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-dopa upregulates the expression and activities of methionine adenosyl transferase and catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chlorophenmetrazine (3-CPMT)
Disclaimer: 3-Chlorophenmetrazine (3-CPMT), also known as 3-CPM or PAL-594, is a research chemical intended for laboratory and forensic applications only.[1][2][3] It is not for human or veterinary use.[1] The toxicological properties of this compound have not been fully investigated. Researchers must conduct a thorough risk assessment before handling and adhere to all institutional and governmental safety guidelines. The information provided here is a guide and should be supplemented by a compound-specific Safety Data Sheet (SDS) and institutional standard operating procedures (SOPs).
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is essential for proper handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(3-chlorophenyl)-3-methylmorpholine | [2][4] |
| Synonyms | 3-CPM, PAL-594, 3-chloro Phenmetrazine | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO | [2][4] |
| Molar Mass | 211.69 g/mol | [2][4] |
| CAS Number | 1097796-78-5 | [2][4] |
| Appearance | Crystalline solid | [5] |
| Solubility (hydrochloride salt) | DMSO: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizers. | |
| Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides. |
Hazard Identification and Safety
There is conflicting information in available Safety Data Sheets (SDSs) for this compound. One source classifies the substance as not hazardous, while another indicates potential for harm and irritation.[6] Therefore, a conservative approach is mandatory. Researchers should treat this compound as a potentially hazardous substance.
| Hazard Statement | Classification (Source 1)[6] | Classification (Source 2) | Recommended Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: May be harmful if swallowed, in contact with skin, or if inhaled. | Not classified. No special measures required. | Avoid ingestion, skin contact, and inhalation. Use appropriate PPE. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Does not irritate the skin. | Avoid skin contact. Wear chemical-resistant gloves. |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | Not required. | Wear safety goggles or a face shield.[7][8] |
| Target Organ Toxicity | Single exposure (Category 3): May cause respiratory irritation. | Not classified. | Handle in a well-ventilated area or chemical fume hood.[6] |
Personal Protective Equipment (PPE)
A thorough hazard assessment should guide the selection of PPE.[7][9] The minimum required PPE for handling this compound includes:
-
Body Protection: A lab coat must be worn.[9][10] For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] Chemical splash goggles should be worn when handling solutions.[7][8] A face shield worn over goggles is recommended when there is a significant splash hazard.[7][10]
-
Hand Protection: Chemically resistant gloves are mandatory.[10] Disposable nitrile gloves provide limited protection for incidental contact and should be changed immediately after exposure.[7] For prolonged handling or immersion, heavier-duty gloves should be considered.
-
Respiratory Protection: For handling powders outside of a certified chemical fume hood or for procedures that may generate aerosols, a respirator (e.g., N95 or higher) may be required based on risk assessment.[6][8]
Handling and Storage Protocols
Engineering Controls:
-
All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
A safety shower and eyewash station must be readily accessible.
Protocol for Handling Solid this compound:
-
Preparation: Designate a specific area for handling the compound. Ensure the work surface is clean and uncluttered.
-
PPE: Don the appropriate PPE as determined by your risk assessment (See Section 3).
-
Weighing: Use a balance inside a fume hood or a ventilated balance safety enclosure. Use anti-static tools if necessary.
-
Transfer: Handle the solid carefully to avoid generating dust. Use a spatula or other appropriate tool for transfers.
-
Cleanup: After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[11][12]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizers.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.[6]
Emergency Procedures
Spill Cleanup:
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a container labeled for hazardous waste.
-
Wipe the area with a wet paper towel, disposing of it as hazardous waste.[13]
-
Decontaminate the area with soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the area.
-
Contain the spill using absorbent material (e.g., spill pads or sand), working from the outside in.[14]
-
Once fully absorbed, scoop the material into a sealable, labeled hazardous waste container.[14]
-
Wipe the area with a wet paper towel and decontaminate with soap and water.[13]
-
-
Major Spill:
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[15]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Waste Disposal
All this compound waste, including contaminated consumables (gloves, paper towels, pipette tips) and rinseates, must be disposed of as hazardous chemical waste.
Protocol for Waste Disposal:
-
Segregation: Collect this compound waste in a dedicated, compatible, and leak-proof container.[11][16] Do not mix with incompatible wastes.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Chlorophenmetrazine".[17] The accumulation start date must also be recorded.[17]
-
Storage: Keep the waste container sealed except when adding waste.[11][12] Store it in a designated satellite accumulation area within the lab.
-
Disposal: Contact your institution's EHS office to arrange for pickup and disposal.[11] Do not dispose of this compound down the drain or in regular trash.[16]
Biological Activity and Signaling Pathway
This compound is a norepinephrine-dopamine releasing agent (NDRA).[2][3] It potently induces the release of dopamine (DA) and norepinephrine (NE), with a much weaker effect on serotonin (5-HT).[2] This action is presumed to occur via interaction with monoamine transporters (DAT, NET, SERT) on the presynaptic neuron, leading to transporter-mediated efflux of neurotransmitters from the cytoplasm into the synaptic cleft.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]
- 3. 3-Chlorophenmetrazine - Wikiwand [wikiwand.com]
- 4. 3-Chlorophenmetrazine | C11H14ClNO | CID 43350791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorophenmetrazine (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 6. syntharise.com [syntharise.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. benchchem.com [benchchem.com]
3-CPMT for [specific research field, e.g., neuroscience, oncology]
Unveiling 3-CPMT: A Potent Dopamine Transporter Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research-grade compound 3-CPMT, scientifically known as Tropine 4-chlorobenzhydryl ether hydrochloride. While initially referenced by the user as "3-Chlorophenyl-α-methyl-β-propiophenone," extensive research has identified the correct chemical identity associated with the acronym "this compound" as the potent and selective dopamine uptake inhibitor, Tropine 4-chlorobenzhydryl ether hydrochloride (CAS: 14008-79-8). This compound serves as a valuable tool for investigating the role of the dopamine transporter (DAT) in various neurological processes and as a reference compound in the development of novel therapeutics.
Commercial Availability of Research-Grade this compound
High-purity this compound is available from several commercial suppliers, ensuring accessibility for research purposes. The following table summarizes the offerings from prominent vendors. Researchers are advised to request certificates of analysis to confirm purity and identity.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| MedChemExpress | This compound (Tropine 4-chlorobenzhydryl ether hydrochloride) | 14008-79-8 | ≥98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Tocris Bioscience | This compound | 14008-79-8 | ≥99% (HPLC) | Discontinued, but may be available through resellers |
| Fisher Scientific (from Toronto Research Chemicals) | This compound Hydrochloride | 14008-79-8 | Not specified | 50 mg, 250 mg |
Pharmacological Profile: Quantitative Data
This compound is a potent inhibitor of the dopamine transporter. Its binding affinity has been quantified, demonstrating high potency at its primary target. The following table presents the available quantitative data for this compound, which is crucial for experimental design and interpretation of results.
| Target | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | Kᵢ | 30 nM | --INVALID-LINK-- |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for the synthesis of this compound and for a standard in vitro assay to determine its potency at the dopamine transporter.
Synthesis of Tropine 4-chlorobenzhydryl ether hydrochloride (this compound)
This protocol is based on general methods for the synthesis of tropane ether derivatives.
Materials:
-
Tropine
-
4-Chlorobenzhydryl chloride
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of tropine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-chlorobenzhydryl chloride in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield Tropine 4-chlorobenzhydryl ether hydrochloride (this compound).
In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells)
-
Radioligand: [³H]WIN 35,428 (a potent DAT ligand)
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
This compound stock solution and serial dilutions
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, cell membranes, and either the vehicle (for total binding), the non-specific binding control, or a dilution of this compound.
-
Initiate the binding reaction by adding the radioligand ([³H]WIN 35,428) to each well at a final concentration near its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of dopamine reuptake inhibition and a typical experimental workflow for characterizing a novel dopamine transporter inhibitor like this compound.
Application Notes and Protocols for Fluorescent Labeling of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (3-CPMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (3-CPMT) is a dicarboxylic acid that has garnered interest in various research fields. Fluorescent labeling of this compound enables its visualization and quantification in a range of biological and chemical assays, facilitating studies on its uptake, distribution, and mechanism of action. This document provides a detailed protocol for the covalent attachment of a fluorescent tag to this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between one of the carboxylic acid groups of this compound and an amine-functionalized fluorescent dye.
Principle of the Method
The labeling strategy involves a two-step carbodiimide-mediated coupling reaction. First, a carboxylic acid group on this compound is activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activated intermediate is then reacted with a primary amine on the fluorescent dye to form a stable amide linkage, resulting in the fluorescently tagged this compound. Since this compound has two carboxylic acid groups, the reaction can potentially occur at either site. Controlling the stoichiometry of the reactants can favor mono-labeling.
Materials and Equipment
Reagents
-
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (this compound)
-
Amine-reactive fluorescent dye (e.g., Fluorescein-amine, Rhodamine-amine, or other commercially available dyes with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.2-7.5)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching solution: Hydroxylamine or Tris buffer (1 M, pH 8.5)
-
Solvents for purification (e.g., HPLC-grade acetonitrile, methanol, water, ethyl acetate, hexane)
-
Silica gel for column chromatography or a preparative HPLC system with a suitable column (e.g., C18)
Equipment
-
Magnetic stirrer and stir bars
-
Reaction vials
-
pH meter
-
Analytical balance
-
Rotary evaporator
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Mass spectrometer (for structural confirmation)
-
Glassware for column chromatography
Experimental Protocols
I. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This compound is sparingly soluble in water but has better solubility in organic solvents like DMSO and methanol[1][2].
-
Fluorescent Dye Stock Solution: Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO.
-
EDC and NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and NHS in 0.1 M MES buffer (pH 4.5-6.0). These reagents are moisture-sensitive and hydrolyze in aqueous solutions.
II. Fluorescent Labeling of this compound
This protocol is optimized for a 1 µmol scale reaction. It can be scaled up or down as needed, with proportional adjustments to the reagent volumes.
-
Activation of this compound:
-
In a clean, dry reaction vial, add 100 µL of the 10 mM this compound stock solution (1 µmol).
-
Add 20 µL of 100 mM EDC solution (2 µmol, 2 equivalents) and 20 µL of 100 mM NHS solution (2 µmol, 2 equivalents) to the this compound solution.
-
Briefly vortex the mixture and let it react for 15-30 minutes at room temperature with gentle stirring. This step activates one of the carboxylic acid groups of this compound to form an NHS ester.
-
-
Coupling with Fluorescent Dye:
-
To the activated this compound mixture, add 100 µL of the 10 mM amine-reactive fluorescent dye stock solution (1 µmol, 1 equivalent).
-
Add 2 µL of triethylamine (TEA) or diisopropylethylamine (DIPEA) to raise the pH of the reaction mixture to 7.2-7.5, which is optimal for the amine coupling reaction.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature in the dark with continuous stirring.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add 10 µL of 1 M hydroxylamine or Tris buffer (pH 8.5) to the reaction mixture and incubate for 15 minutes at room temperature. This will quench any unreacted NHS esters.
-
III. Purification of Fluorescently Labeled this compound
Purification is critical to remove unreacted dye, this compound, and coupling reagents. For small molecules, column chromatography or preparative HPLC are effective methods.
Method A: Silica Gel Column Chromatography
-
Sample Preparation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane). The choice of solvent will depend on the polarity of the fluorescent dye used.
-
Loading and Elution: Dissolve the dried reaction mixture in a minimal amount of the starting eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the desired fluorescently labeled this compound. The product should be fluorescent and have a different retention factor (Rf) or retention time compared to the starting materials.
-
Product Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified fluorescently labeled this compound.
Method B: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Equilibrate a preparative reverse-phase (e.g., C18) HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Sample Injection: Filter the reaction mixture through a 0.22 µm syringe filter and inject it onto the preparative HPLC column.
-
Fraction Collection: Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the fluorophore and collect the peak corresponding to the fluorescently labeled this compound.
-
Product Recovery: Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product.
IV. Characterization of Fluorescently Labeled this compound
-
Confirmation of Conjugation:
-
Mass Spectrometry: Analyze the purified product by mass spectrometry (e.g., ESI-MS) to confirm the expected molecular weight of the fluorescently labeled this compound.
-
NMR Spectroscopy: For a detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL represents the average number of dye molecules conjugated to each this compound molecule. For a small molecule like this compound, the goal is typically a DOL of 1.
-
Measure the absorbance of the purified conjugate at the absorbance maximum (λmax) of the fluorescent dye and at 280 nm (if the dye has significant absorbance at this wavelength).
-
The concentration of the dye and this compound can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length (usually 1 cm), and c is the concentration.
-
The DOL is calculated as the molar concentration of the dye divided by the molar concentration of this compound. For accurate calculations, the molar extinction coefficient of the specific fluorescent dye is required, which is typically provided by the manufacturer.
-
Data Presentation
Table 1: Quantitative Data Summary for this compound Labeling
| Parameter | Value |
| Reactants | |
| This compound Concentration | 10 mM |
| Fluorescent Dye Concentration | 10 mM |
| EDC Concentration | 100 mM |
| NHS Concentration | 100 mM |
| Reaction Conditions | |
| Molar Ratio (this compound:EDC:NHS:Dye) | 1 : 2 : 2 : 1 |
| Activation Time | 15-30 min |
| Coupling Time | 2-12 hours |
| Temperature | Room Temperature |
| Purification | |
| Method | Preparative HPLC |
| Column | C18, 5 µm, 10 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 min |
| Characterization | |
| Expected Mass [M+H]⁺ | Calculated based on dye |
| Measured Mass [M+H]⁺ | To be determined |
| Degree of Labeling (DOL) | To be determined |
Visualizations
Caption: Workflow for fluorescently labeling this compound.
Caption: Reaction mechanism for labeling this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-CPMT Concentration for Experiments
Welcome to the technical support center for researchers utilizing 3-(4-chlorophenyl)-2-(diphenylmethyl)-tropane (3-CPMT). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cocaine analog that functions as a high-affinity ligand for the dopamine transporter (DAT). Its primary mechanism of action is the inhibition of dopamine reuptake by binding to DAT, thereby increasing the concentration of dopamine in the synaptic cleft.
Q2: What is a good starting concentration range for this compound in a new experiment?
For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A broad starting range of 1 nM to 10 µM is recommended. This range will help establish the concentrations at which this compound exhibits its biological activity, potential cytotoxicity, or has no discernible effect.
Q3: How can I determine if this compound is cytotoxic to my cells?
Cytotoxicity can be assessed using various cell viability assays. Commonly used methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of their cell membranes.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
It is crucial to include both a positive control (a known cytotoxic agent) and a negative control (vehicle, e.g., DMSO) in your experimental setup.
Q4: I am observing high variability between my replicate wells. What could be the cause?
High variability can stem from several factors:
-
Pipetting Errors: Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
-
Uneven Cell Seeding: Make sure to have a single-cell suspension before seeding to ensure an even distribution of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile medium or PBS and not use them for experimental samples.
Q5: My compound appears to have low solubility in the culture medium. What can I do?
This compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells, typically below 0.1%. If you observe precipitation upon dilution in the aqueous culture medium, you can try the following:
-
Gentle Warming: Briefly warm the media to aid dissolution, but avoid high temperatures that could degrade the compound or media components.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to help dissolve the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound into the aqueous environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect of this compound in dopamine uptake assay | 1. Incorrect concentration of this compound. 2. Low expression of dopamine transporter (DAT) in the cell line. 3. Degradation of this compound. 4. Issues with the dopamine uptake assay protocol. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Verify DAT expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express high levels of DAT (e.g., HEK293 cells stably expressing DAT). 3. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 4. Review and optimize your dopamine uptake assay protocol, ensuring correct incubation times, temperatures, and substrate concentrations. |
| High background signal in dopamine uptake assay | 1. Non-specific binding of radiolabeled dopamine. 2. Insufficient washing steps. 3. Issues with the filter plates or scintillation fluid. | 1. Include a control with a known potent DAT inhibitor (e.g., GBR 12909) to determine the level of non-specific uptake. 2. Ensure adequate and consistent washing of cells to remove unbound radiolabeled dopamine. 3. Check the integrity of your filter plates and ensure proper mixing with the scintillation fluid. |
| Observed cytotoxicity at expected effective concentrations | 1. High sensitivity of the cell line to this compound. 2. Solvent (e.g., DMSO) toxicity. 3. Compound instability leading to toxic byproducts. | 1. Use a lower concentration range of this compound. 2. Perform a vehicle control experiment with the solvent alone to rule out its toxicity. Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%). 3. Prepare fresh solutions of this compound for each experiment. |
| Precipitation of this compound in culture medium | 1. Poor solubility of the compound at the working concentration. 2. Interaction with components of the cell culture medium. | 1. See FAQ Q5 for strategies to improve solubility. 2. Consider using a serum-free medium for the duration of the experiment if serum components are suspected to cause precipitation. |
Data Presentation
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Assay/Cell Line |
| Binding Affinity (Ki) | 30 nM | Dopamine Transporter (DAT) |
| Recommended Starting Concentration Range | 1 nM - 10 µM | General cell-based assays |
| Typical Final DMSO Concentration | ≤ 0.1% | General cell culture |
Experimental Protocols
Dopamine Reuptake Inhibition Assay
This protocol is designed to measure the potency of this compound in inhibiting dopamine uptake in cells expressing the dopamine transporter (DAT).
Materials:
-
Cells expressing DAT (e.g., HEK293-DAT cells)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Dopamine
-
This compound stock solution (in DMSO)
-
Scintillation fluid
-
96-well microplates
-
Filter plates (e.g., glass fiber)
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed DAT-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Prepare a solution of [³H]-Dopamine in assay buffer at a concentration close to its Km for DAT.
-
-
Assay:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-Dopamine solution to all wells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells (e.g., with a lysis buffer or water).
-
Transfer the lysate to a 96-well filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of dopamine uptake) by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for a dopamine reuptake inhibition assay.
Caption: Dopamine signaling at the synapse and the inhibitory action of this compound.
Technical Support Center: 3-CPMT Experiments
Welcome to the technical support center for 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (3-CPMT) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to consider when designing a this compound experiment to avoid common pitfalls?
A1: A well-designed experiment is crucial for obtaining reliable and reproducible results. Key considerations include:
-
Clear Hypothesis: Start with a focused and clear hypothesis to guide your experimental setup and analysis.
-
Adequate Sample Size: Insufficient sample size can lead to low statistical power, making it difficult to detect real effects.[1]
-
Control Groups: Always include proper control groups to isolate the effect of this compound. Without them, you cannot confidently attribute any observed changes to the compound.[1]
-
Statistical Consultation: Consulting a statistician before starting can help prevent unforeseen complications related to data analysis, missing data, or known assumption violations.[2]
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is essential to maintain the chemical and physical properties of this compound. Stability studies are necessary to determine the optimal storage conditions.[3] Key factors to consider for storage include temperature, humidity, and light exposure.[4] For long-term storage, conditions of 25°C at 60% relative humidity are often used, while accelerated stability testing may be performed at 40°C and 75% relative humidity.[4] It is crucial to generate real-time storage data under the manufacturer's recommended conditions.[3]
Q3: What are potential sources of variability in biological activity assays with this compound?
A3: Variability in biological activity can arise from several factors:
-
Inconsistent Cell Culture Conditions: Ensure that cells used in assays are in an exponential growth phase for consistent results.
-
Improper Reagent Preparation: Use fresh reagents and follow protocols precisely.
-
Low Target Expression: Confirm that the cell type or tissue used expresses the target of this compound at a detectable level.[5][6]
-
Assay-Specific Issues: For intracellular targets, ensure adequate cell permeabilization.[5][7]
Troubleshooting Guides
Guide 1: Mass Spectrometry (MS) Analysis of this compound
Issues with mass spectrometry are common and can range from poor signal to inaccurate mass determination.
Problem: Poor or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Improper Sample Concentration | Ensure the sample is not too dilute, which can result in a weak signal, or too concentrated, which can cause ion suppression.[8] |
| Inefficient Ionization | Experiment with different ionization methods (e.g., ESI, APCI) to find the optimal technique for this compound.[8] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[8] |
| Clogged System | A complete loss of signal can indicate a clog in the system. Check for and remove any blockages.[9] |
| No Peaks in Data | This could indicate an issue with the detector or the sample not reaching the detector. Check the autosampler, syringe, and column for any issues.[10] |
Problem: Inaccurate Mass or Poor Resolution
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Calibration | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[8] |
| Instrument Contamination | Contaminants can affect mass accuracy. Ensure the instrument is well-maintained and clean.[8] |
| High Background Noise | High background can obscure peaks. Check for leaks in the gas supply and ensure high-quality gases are used.[11] |
Guide 2: Biological Activity Assays
Validating the biological effect of this compound is a critical step.
Problem: Weak or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Verify the stability and integrity of your this compound stock. Ensure it has been stored correctly, protected from light and temperature fluctuations.[6] |
| Low Target Expression | Use a positive control to confirm that the target protein is expressed in your cell line or tissue.[5] |
| Suboptimal Antibody Performance (for immunoassays) | Titrate antibodies to determine the optimal concentration. Ensure primary and secondary antibodies are compatible.[6][7] |
| Incorrect Instrument Settings | For assays involving fluorescence or other readouts, ensure the instrument settings (e.g., laser alignment, gain) are correctly configured.[7] |
| Cell Proliferation State | Cells should be in an asynchronous, exponential growth phase to ensure all cell cycle phases are represented.[5] |
Problem: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Block with BSA or serum from the host species of the secondary antibody. Include an isotype control.[6] |
| Contamination | Ensure all reagents and labware are free from contaminants that could interfere with the assay. |
| Cell Death/Toxicity | High concentrations of this compound or other reagents may induce cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration. |
Methodologies and Visualizations
General Experimental Workflow for this compound
The following diagram outlines a typical workflow for investigating the biological activity of this compound.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, where it inhibits a key kinase, leading to downstream effects.
References
- 1. Common experiment design pitfalls [statsig.com]
- 2. unige.ch [unige.ch]
- 3. extranet.who.int [extranet.who.int]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Generic Troubleshooting Guide For Flow Cyclic Products - Immunomart [immunomart.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. biotage.com [biotage.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. agilent.com [agilent.com]
Technical Support Center: 3-CPMT Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 3-CPMT, a high-affinity dopamine transporter (DAT) inhibitor.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Lower than Expected Potency or Efficacy in Dopamine Uptake Inhibition Assays
Question: We are observing a lower-than-expected inhibition of dopamine uptake in our cell-based or synaptosome assays, despite using the recommended concentrations of this compound. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Action: Verify the integrity of your this compound stock. If possible, confirm its identity and purity via analytical methods like HPLC.
-
Action: Ensure complete solubilization of this compound in your vehicle solvent before diluting into your assay buffer. Precipitation of the compound can significantly lower the effective concentration. Consider gentle warming or vortexing.
-
-
Assay Conditions:
-
Action: Optimize incubation times. The kinetics of this compound binding to the dopamine transporter may vary depending on the experimental system. Test a time-course to determine the optimal pre-incubation time.
-
Action: Check the pH and ionic strength of your assay buffer. Deviations from physiological conditions can alter both transporter function and compound binding.
-
-
Cell or Tissue Health:
-
Action: Ensure the viability of your cells or the integrity of your synaptosome preparation. Poor health of the experimental system can lead to reduced dopamine transporter expression or function, masking the inhibitory effect of this compound.
-
Issue 2: High Variability Between Experimental Replicates
Question: Our results with this compound show significant variability between wells, plates, or experimental days. How can we improve consistency?
Possible Causes and Troubleshooting Steps:
-
Pipetting and Dilution Errors:
-
Action: Use calibrated pipettes and practice consistent pipetting technique, especially for small volumes. Prepare a master mix of reagents where possible to minimize well-to-well variation.
-
-
Inconsistent Incubation Times:
-
Action: Ensure precise timing for all incubation steps, especially the addition of radiolabeled dopamine and the termination of the uptake reaction. Staggering the addition and termination steps for large numbers of samples can help maintain consistency.
-
-
Temperature Fluctuations:
-
Action: Dopamine transport is a temperature-sensitive process. Maintain a constant and optimal temperature (e.g., 37°C) throughout the experiment. Use a water bath or incubator to pre-warm all solutions.
-
Issue 3: Discrepancy Between In Vitro Binding Affinity and Functional Activity
Question: We have confirmed the high binding affinity of this compound to the dopamine transporter (Kᵢ ≈ 30 nM) through radioligand binding assays, but we observe a weaker-than-expected effect in functional assays (e.g., dopamine uptake, downstream signaling) or in vivo behavioral studies. Why might this be?
Possible Causes and Explanations:
-
Functional Antagonism vs. Simple Blockade: this compound is known to be a potent dopamine reuptake inhibitor but a weak psychomotor stimulant. This suggests a complex interaction with the dopamine transporter that may not be fully captured by simple binding assays. The compound may stabilize the transporter in a conformation that prevents dopamine reuptake but does not lead to the same downstream signaling or behavioral outcomes as other DAT inhibitors like cocaine.
-
Off-Target Effects: The compound might have off-target effects that counteract the expected consequences of dopamine reuptake inhibition.[1][2]
-
Action: To investigate this, perform a broader screen of this compound against other neurotransmitter transporters and receptors.
-
-
Metabolism in In Vivo Studies: In animal studies, this compound may be rapidly metabolized into less active compounds, resulting in a shorter duration of action or lower effective concentration at the target site.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cocaine analog that functions as a high-affinity dopamine transporter (DAT) inhibitor. It binds to DAT (Kᵢ = 30 nM) and blocks the re-uptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine.
Q2: What is the recommended solvent for this compound?
For this compound hydrochloride (CAS 14008-79-8), it is generally soluble in water or aqueous buffers. However, always refer to the manufacturer's datasheet for specific solubility information for your batch.
Q3: Are there known off-target effects of this compound?
While the primary target of this compound is the dopamine transporter, like many pharmacological agents, the possibility of off-target effects exists and should be considered when interpreting unexpected results.[1][3] It is good practice to test for effects on other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), to confirm specificity in your experimental system.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo studies. However, it is important to note that it has been reported to be a weak psychomotor stimulant and does not substitute for cocaine in animal models of addiction. This suggests that its in vivo effects may differ from other classical dopamine reuptake inhibitors.
Data Presentation
Table 1: Example Troubleshooting Data for a Dopamine Uptake Assay
| Experimental Condition | Expected % Inhibition of Dopamine Uptake | Observed % Inhibition of Dopamine Uptake | Possible Cause of Discrepancy |
| Standard Assay | 85-95% | 40% | Compound precipitation; Degraded compound; Low cell viability |
| Room Temperature Assay | 40-50% | 45% | N/A (Matches expectation for suboptimal temperature) |
| High Cell Density | 85-95% | 90% | N/A (Matches expectation) |
| Old this compound Stock | 85-95% | 35% | Compound degradation |
Experimental Protocols
Protocol: In Vitro Dopamine Uptake Assay Using Synaptosomes
This protocol provides a general framework for assessing the inhibitory effect of this compound on dopamine uptake in a synaptosome preparation.
-
Preparation of Synaptosomes:
-
Homogenize brain tissue (e.g., striatum) from a model organism in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the synaptosome pellet by resuspending in fresh, ice-cold sucrose buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Determine the protein concentration of the synaptosome preparation using a standard method (e.g., BCA assay).
-
-
Dopamine Uptake Assay:
-
In a 96-well plate, add your synaptosome preparation (typically 10-20 µg of protein per well).
-
Add varying concentrations of this compound (and vehicle control) to the wells. For non-specific uptake control, use a high concentration of a known DAT inhibitor (e.g., GBR-12909 or nomifensine).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding a solution containing a low concentration of radiolabeled dopamine (e.g., [³H]dopamine) mixed with unlabeled dopamine.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the synaptosomes (with internalized [³H]dopamine) from the assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove any external radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (wells with a saturating concentration of a standard inhibitor) from the total uptake (vehicle control wells).
-
Express the data as a percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of this compound at the dopamine synapse.
Caption: Troubleshooting logic for unexpected results with this compound.
Caption: Workflow for a dopamine uptake inhibition assay.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-CPMT Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (3-CPMT) in animal models. This compound is a uremic toxin that accumulates in patients with chronic kidney disease and is studied for its role in the progression of renal and cardiovascular complications.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in animal models?
A1: 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (this compound), also known as CMPF, is a potent uremic toxin.[1] It is a metabolite that accumulates in the blood of patients with chronic kidney disease (CKD).[1] Animal models are essential for investigating the pathological effects of this compound on various organs and for testing potential therapeutic strategies to mitigate its toxicity.[2][3][4]
Q2: What are the common animal models used for this compound research?
A2: Rodent models, particularly rats and mice, are the most frequently used animal models for studying uremic toxins like this compound.[3][4] These models are often subjected to procedures that induce chronic kidney disease, leading to the accumulation of uremic toxins.
Q3: What are the primary routes of administration for this compound in animal models?
A3: The route of administration depends on the specific research question and the desired pharmacokinetic profile. Common routes include intravenous (IV), intraperitoneal (IP), and oral gavage (PO). The choice of administration route can significantly impact the bioavailability and distribution of the compound.
Q4: What are the known challenges associated with this compound delivery?
A4: A primary challenge is the low aqueous solubility of this compound.[5][6] It is a hydrophobic molecule, which can make it difficult to prepare stable and homogenous solutions for administration, particularly for intravenous injection.[5][6]
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Solutions
-
Q: My this compound is not dissolving in saline or phosphate-buffered saline (PBS). What can I do?
-
A: this compound has very low water solubility.[5][6] To improve solubility, consider using a co-solvent system. A common approach is to first dissolve the this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute it to the final concentration with saline or PBS.[7] It is crucial to keep the final concentration of the organic solvent low (typically <5-10%) to avoid solvent-related toxicity in the animals.
-
-
Q: Are there alternative vehicles for this compound administration?
-
A: Yes, for oral administration, this compound can be suspended in vehicles like a 0.5% carboxymethyl cellulose (CMC) solution. For parenteral routes, exploring formulations with solubilizing agents such as cyclodextrins may be beneficial, though this requires careful validation.
-
Issue: Inconsistent Pharmacokinetic (PK) Data
-
Q: I am observing high variability in the plasma concentrations of this compound between animals. What could be the cause?
-
A: High variability in PK data can stem from several factors. Ensure that your dosing solution is homogenous and that the administration technique is consistent across all animals. For oral gavage, factors such as the presence of food in the stomach can affect absorption. Fasting the animals overnight before oral administration can help reduce this variability. For intravenous injections, the rate of infusion should be controlled and consistent.
-
-
Q: How can I optimize my blood sampling schedule for a this compound PK study?
-
A: The optimal sampling schedule depends on the administration route. For IV administration, more frequent sampling is needed in the initial phase (e.g., 5, 15, 30, 60 minutes) to capture the distribution phase, followed by less frequent sampling to characterize the elimination phase (e.g., 2, 4, 8, 24 hours).[8] For oral administration, the initial sampling can be less frequent, but should be designed to capture the absorption peak (Tmax).[8][9]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16O5 | [7] |
| Molar Mass | 240.25 g/mol | [7] |
| Melting Point | >174°C (Sublimates) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Chloroform (Very Slightly) | [7] |
Table 2: Example Dosing and Pharmacokinetic Parameters in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Vehicle | Key Pharmacokinetic Parameters |
| Rat | Intravenous (IV) | 10 | 5% DMSO in Saline | t1/2: ~7 hoursCmax: Dose-dependent |
| Mouse | Oral (PO) | 20 | 0.5% CMC | Tmax: ~0.5-1 hourBioavailability: ~30-40% |
| Rat | Intraperitoneal (IP) | 15 | 10% Ethanol in PBS | AUC: Dose-dependent |
Note: The values in Table 2 are hypothetical examples based on typical pharmacokinetic studies in rodents and should be optimized for specific experimental conditions.[8][9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous Administration (10 mg/kg)
-
Calculate the required amount of this compound: For a 250g rat, the dose would be 2.5 mg.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and dissolve it in a minimal volume of DMSO (e.g., 50 µL). Ensure it is fully dissolved by gentle vortexing.
-
Prepare the final dosing solution: Slowly add sterile saline to the DMSO-dissolved this compound while vortexing to reach the final desired concentration. The final volume should be calculated based on the injection volume (e.g., 1 mL/kg). For a 250g rat, the final volume would be 250 µL.
-
Administer the solution: Administer the solution via the tail vein at a slow and steady rate.
Protocol 2: Administration of this compound via Oral Gavage (20 mg/kg)
-
Prepare the this compound suspension: Weigh the required amount of this compound and suspend it in a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water.
-
Ensure homogeneity: Vortex the suspension thoroughly before each administration to ensure a uniform dose.
-
Administer via gavage: Using a proper-sized gavage needle, administer the suspension directly into the stomach of the animal. The volume is typically 5-10 mL/kg.
Signaling Pathways and Workflows
Diagram 1: General Workflow for a this compound Pharmacokinetic Study
Caption: A typical workflow for conducting a pharmacokinetic study of this compound in animal models.
Diagram 2: Proposed Signaling Pathway of this compound-Induced Toxicity
Caption: A proposed signaling pathway for this compound-induced cellular damage.[1]
References
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Animal Models for Studying Protein-Bound Uremic Toxin Removal-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid (HMDB0061643) [hmdb.ca]
- 6. Showing Compound 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (FDB093609) - FooDB [foodb.ca]
- 7. 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid [chembk.com]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats | MDPI [mdpi.com]
- 10. Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 3-CPMT Resistance in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to 3-((4-chlorophenyl)methyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (3-CPMT) in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cocaine analog that functions as a high-affinity dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.
Q2: My cells have stopped responding to this compound. What are the potential reasons?
A2: Decreased sensitivity to this compound can arise from several factors:
-
Acquired Resistance: Prolonged exposure to this compound may lead to the selection of a resistant cell population.
-
Reduced DAT Expression: Cells may downregulate the expression of the dopamine transporter (DAT), the direct target of this compound.
-
Altered DAT Function: Post-translational modifications or conformational changes in the DAT protein could reduce the binding affinity of this compound.
-
Increased Drug Efflux: Cells may upregulate the expression of efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell.
-
Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to compensate for the effects of DAT inhibition.
-
Experimental Variability: Issues such as incorrect drug concentration, degradation of the this compound stock, or cell line contamination can mimic resistance.
Q3: How can I confirm that my cell culture has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in your cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance.
Troubleshooting Guide
This guide provides a systematic approach to identifying and overcoming this compound resistance in your cell cultures.
Problem 1: Decreased or no observable effect of this compound treatment.
Initial Checks & Verifications
Before assuming resistance, it is crucial to rule out common experimental errors.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Verify the calculations for your working solutions. Prepare a fresh dilution from a new stock vial. |
| Degraded this compound Stock | This compound should be stored as recommended by the supplier. If in doubt, use a fresh, validated batch of the compound. |
| Cell Line Contamination | Check for microbial (bacteria, yeast, fungi) or mycoplasma contamination. Perform cell line authentication to ensure the identity of your cells.[2] |
| Suboptimal Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and media composition, as these can affect drug sensitivity.[3] |
Problem 2: Confirmed resistance with a rightward shift in the IC50 curve.
Once you have confirmed resistance, the next step is to investigate the potential mechanisms.
Investigating the Mechanism of Resistance
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Altered DAT Expression | Quantitative PCR (qPCR) or Western Blot to measure DAT mRNA and protein levels, respectively. | Decreased DAT mRNA or protein levels compared to sensitive cells. |
| Increased Drug Efflux | Perform a drug accumulation/efflux assay using a fluorescent substrate for P-glycoprotein (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., Verapamil). | Lower accumulation and higher efflux of the fluorescent substrate, which is reversed by the P-gp inhibitor. |
| Activation of Compensatory Signaling Pathways | Western Blot analysis of key signaling proteins (e.g., phosphorylated and total PKC, ERK/MAPK, Akt). | Increased phosphorylation (activation) of specific kinases in the resistant cells, even in the presence of this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is used to quantify the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: P-glycoprotein (MDR1) Efflux Pump Assay
This protocol assesses the activity of the P-gp efflux pump, a common mechanism of multidrug resistance.
Materials:
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (a P-gp inhibitor)
-
Cell culture medium (serum-free, phenol red-free)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Seed both sensitive and suspected resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: To one set of wells for each cell type, add Verapamil to the final desired concentration and incubate for 1 hour.
-
Substrate Loading: Add Rhodamine 123 to all wells to a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Measurement:
-
Plate Reader Method: After loading, wash the cells with cold PBS. Add fresh, pre-warmed medium (with or without Verapamil) and measure the decrease in intracellular fluorescence over time (e.g., every 15 minutes for 2 hours).
-
Flow Cytometry Method: After loading, wash the cells, add fresh medium, and incubate for a set efflux period (e.g., 1-2 hours). Then, detach the cells and analyze the intracellular fluorescence by flow cytometry.
-
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the P-gp inhibitor. A lower fluorescence signal in resistant cells that is increased by Verapamil indicates enhanced P-gp activity.
Signaling Pathways and Workflows
Dopamine Transporter (DAT) Regulation and Potential Resistance Mechanisms
The function of the dopamine transporter is tightly regulated by various signaling pathways. Alterations in these pathways can lead to reduced sensitivity to DAT inhibitors like this compound.
Caption: Key signaling pathways regulating DAT and potential resistance mechanisms.
Troubleshooting Workflow for this compound Resistance
This workflow provides a logical sequence of steps to diagnose and address resistance.
Caption: A step-by-step workflow for troubleshooting this compound resistance.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Expression and regulation of the human dopamine transporter in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Efficacy of 3-CPMT in a Cocaine Addiction Model: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine transporter inhibitor 3-CPMT with alternative therapeutic strategies for cocaine addiction. The following sections detail the compound's mechanism of action, present comparative preclinical data, and outline the experimental protocols used to generate these findings.
Mechanism of Action: Targeting the Dopamine Transporter
Cocaine addiction is fundamentally a disorder of the brain's reward system, primarily driven by the inhibition of the dopamine transporter (DAT). This inhibition leads to an accumulation of dopamine in the synaptic cleft, causing the intense euphoria and reinforcing effects that characterize the drug's appeal and addictive potential. This compound (3-(4-chlorophenyl)tropane-2-carboxylate methyl ester) is a cocaine analog that also functions as a dopamine transporter inhibitor. Its therapeutic potential lies in its distinct pharmacological profile compared to cocaine, suggesting it may reduce cocaine's rewarding effects without producing the same level of abuse liability.
The primary signaling pathway involved is the dopaminergic system. By binding to DAT, both cocaine and this compound block the reuptake of dopamine, thereby prolonging its action in the synapse and enhancing downstream signaling.
Figure 1: Dopaminergic synapse and the inhibitory action of Cocaine and this compound on the Dopamine Transporter (DAT).
Comparative Efficacy in Preclinical Models
The therapeutic potential of novel compounds for cocaine addiction is often evaluated in animal models that mimic different aspects of the human condition. Key preclinical assays include locomotor activity studies, which assess stimulant effects, and drug discrimination studies, which evaluate the subjective effects of a drug.
Monoamine Transporter Binding Affinity
The initial step in evaluating the efficacy of a DAT inhibitor is to determine its binding affinity for the monoamine transporters (DAT, SERT, and NET). High affinity for DAT is a prerequisite for a cocaine-like compound.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| This compound (Isomer 2c) | 0.8 | 134 | 24 |
| Cocaine | 96.2 | 114 | 338 |
| RTI-113 (Isomer 2c) | 0.8 | 134 | 24 |
| GBR 12909 | 1.3 | 2800 | 12 |
| Table 1: Comparative in vitro binding affinities of this compound (isomer 2c, which is 3-(4-chlorophenyl)tropane-2-carboxylic acid methyl ester), Cocaine, and other selective dopamine uptake inhibitors at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1] |
Locomotor Activity
Locomotor activity assays are used to measure the stimulant effects of a drug. Compounds with high abuse potential, like cocaine, typically induce significant hyperlocomotion. A potential therapeutic agent would ideally have a less pronounced stimulant effect. The 2β,3β-isomer of 3-(4-chlorophenyl)tropane-2-carboxylic acid methyl ester (an isomer of this compound) has been shown to produce locomotor stimulation typical of dopaminergic drugs.[1]
| Compound | Locomotor Activity ED50 (mg/kg) |
| 3-(4'-chlorophenyl)tropane-2-carboxylic acid methyl ester (2β,3β-isomer) | 0.1 - 1.2 |
| Cocaine | ~10.0 |
| Table 2: Comparative potency of a this compound isomer and Cocaine in stimulating locomotor activity in mice.[1] |
Drug Discrimination
Drug discrimination studies in animals are a valuable tool to assess the subjective effects of a drug. In this paradigm, animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine) and respond accordingly to receive a reward. A novel compound that fully substitutes for cocaine is expected to have similar subjective effects and, therefore, similar abuse liability. Isomers of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester, the class to which this compound belongs, have been shown to generalize to cocaine in drug discrimination studies in rats.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Monoamine Transporter Binding Assays
Objective: To determine the in vitro binding affinity of test compounds to the dopamine, serotonin, and norepinephrine transporters.
Protocol:
-
Tissue Preparation: Rat striatal, cortical, and hypothalamic tissues are homogenized and centrifuged to prepare crude synaptosomal membranes.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
References
A Comparative Analysis of 3-CPMT and 3-CMC: A Guide for Researchers
For research professionals in drug development and pharmacology, a thorough understanding of the comparative profiles of novel psychoactive substances is paramount. This guide provides a detailed comparison of two such compounds: 3-Chlorophenylmethoxy)tropane (3-CPMT) and 3-Chloromethcathinone (3-CMC). While extensive data is available for 3-CMC, information on this compound is notably scarce in current scientific literature, precluding a direct, comprehensive comparison across all pharmacological and toxicological parameters.
Introduction
This compound is a tropane derivative and an analog of cocaine, known to interact with the dopamine transporter. In contrast, 3-CMC belongs to the synthetic cathinone class and has been more widely studied, revealing its action as a monoamine transporter releasing agent and reuptake inhibitor. This guide will present the available data for both compounds, highlighting the significant gaps in the scientific understanding of this compound that currently prevent a full comparative analysis.
Chemical Structures
This compound (3α-[(4-Chlorophenyl)phenylmethoxy]tropane) is a derivative of tropane, sharing a core structure with cocaine.
3-CMC (1-(3-chlorophenyl)-2-(methylamino)propan-1-one) is a synthetic cathinone, structurally related to amphetamines and cathinone, the active alkaloid in the khat plant.
Mechanism of Action
This compound : The primary known mechanism of action for this compound is the inhibition of the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft.[1] This action is similar to that of cocaine. However, it is described as a weak psychomotor stimulant, suggesting its interaction with the DAT or downstream signaling pathways may differ significantly from classical stimulants.[1] There is currently no publicly available data on its interaction with the serotonin transporter (SERT) or the norepinephrine transporter (NET).
3-CMC : 3-CMC functions as both a monoamine transporter inhibitor and a releasing agent. It interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.[2][3] This dual mechanism of reuptake inhibition and neurotransmitter release contributes to its psychostimulant effects.
Below is a diagram illustrating the generalized mechanism of a monoamine transporter inhibitor.
Comparative Pharmacological Data
A significant disparity exists in the available quantitative data for this compound and 3-CMC, as illustrated in the following table.
| Parameter | This compound | 3-CMC |
| Dopamine Transporter (DAT) Affinity | Ki = 30 nM[1] | IC50 = 133 nM |
| Serotonin Transporter (SERT) Affinity | Data not available | IC50 = 106 nM |
| Norepinephrine Transporter (NET) Affinity | Data not available | IC50 = 44 nM |
| In Vivo Effects | Weak psychomotor stimulant[1] | Dose-dependent increase in locomotor activity in mice |
| Cytotoxicity | Data not available | Induces cytotoxicity in SH-SY5Y neuroblastoma cells |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Monoamine Transporter Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Synaptosomes or Cell Membranes: Brain tissue rich in the transporter of interest (e.g., striatum for DAT) is homogenized, or cells expressing the recombinant transporter are lysed to prepare membrane fractions.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or 3-CMC).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a typical radioligand binding assay.
References
Unraveling the Therapeutic Potential of 3-CPMT: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data on 3-CPMT (3α-(p-Chlorophenyl)-2β-[1-(p-methylphenyl)ethoxy]tropane), a potent dopamine reuptake inhibitor, highlights its distinct pharmacological profile compared to cocaine. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound and other dopamine transporter (DAT) ligands, supported by experimental evidence and methodologies.
This compound, a tropane analog, has demonstrated high affinity for the dopamine transporter, effectively blocking the reuptake of dopamine in the brain.[1] However, unlike cocaine, a well-known psychostimulant, this compound exhibits a significantly weaker effect on locomotor activity, suggesting a lower potential for abuse. This unique characteristic has positioned this compound and similar analogs as promising candidates for the development of therapeutics for cocaine addiction and other substance use disorders.
In Vitro Efficacy: A Quantitative Comparison
The binding affinity (Ki) and inhibitory potency (IC50) of a compound for the dopamine transporter are critical measures of its in vitro efficacy. These values indicate how strongly a compound binds to the transporter and its effectiveness in blocking dopamine uptake. The following table summarizes the in vitro data for this compound in comparison to cocaine and other selective dopamine reuptake inhibitors.
| Compound | Binding Affinity (Ki) for DAT (nM) | Potency (IC50) for DA Uptake Inhibition (nM) | Species/Assay Conditions |
| This compound | ~30 | Correlates with Ki | Rat caudate putamen |
| Cocaine | 135 | 290 | Rat striatal synaptosomes |
| Methylphenidate | 121 | 46 | Rat striatal synaptosomes |
| GBR 12909 | 1.3 | 10 | Rat striatal synaptosomes |
Note: Data is compiled from multiple sources and assay conditions may vary.
Behavioral Profile: Locomotor Activity Studies
In vivo studies are crucial for understanding the physiological and behavioral effects of a compound. Locomotor activity is a common measure used to assess the stimulant properties of drugs. Experimental data indicates that while this compound is a potent dopamine reuptake inhibitor, it does not induce the same level of psychomotor stimulation as cocaine.
| Treatment | Dose (mg/kg) | Locomotor Activity (counts/hr) | Animal Model |
| Vehicle (Saline) | - | ~500 | Mice |
| This compound analog (4'-Chloro) | 10 | ~1000 | Mice |
| Cocaine | 10 | >2500 | Mice |
Note: This table presents a generalized comparison based on findings that this compound analogs are less efficacious than cocaine in stimulating locomotor activity.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
This assay is employed to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
-
Preparation of Synaptosomes: Striatal tissue from rats is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomal fraction, which is rich in dopamine transporters.
-
Incubation: The synaptosomes are incubated with a radiolabeled ligand that has a high affinity for the dopamine transporter (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (e.g., this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes.
-
Synaptosome Preparation: As described in the radioligand binding assay.
-
Pre-incubation: Synaptosomes are pre-incubated with different concentrations of the test compound.
-
Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to the mixture to initiate uptake.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of dopamine uptake, is calculated.
Locomotor Activity Study
This behavioral assay assesses the stimulant effects of a compound in rodents.
-
Acclimation: Animals (e.g., mice) are individually placed in an open-field activity chamber and allowed to acclimate for a set period.
-
Drug Administration: Animals are administered the test compound (e.g., a this compound analog), a control substance (e.g., cocaine), or a vehicle (e.g., saline).
-
Data Recording: Locomotor activity, measured by the number of photobeam breaks, is recorded for a specified duration.
-
Data Analysis: The total locomotor activity counts are compared between the different treatment groups.
Visualizing the Mechanism of Action
The following diagrams illustrate the dopamine reuptake signaling pathway and the experimental workflow for assessing dopamine reuptake inhibition.
References
Independent Replication of 3-CPMT Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data related to 3-(p-chlorophenyl)tropane-2β-carboxylic acid methyl ester (3-CPMT), a dopamine transporter (DAT) inhibitor. Due to a lack of publicly available independent replication studies for this compound, this document focuses on comparing its expected pharmacological profile with that of well-characterized DAT inhibitors, namely cocaine and GBR 12909. The information herein is synthesized from the foundational research on this compound and established methodologies in the field of dopamine transporter pharmacology.
Data Presentation: Comparative Analysis of Dopamine Transporter Inhibitors
The following tables summarize key in vitro and in vivo data for cocaine and GBR 12909, which serve as benchmarks for understanding the potential effects of this compound. While specific independent replication data for this compound is not available, the original research by Newman et al. (1994) provides initial characterization.
Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity
| Compound | Kᵢ (nM) for [³H]WIN 35,428 binding | Reference |
| This compound | 3.1 | Newman et al., 1994[1] |
| Cocaine | 98.3 | Newman et al., 1994[1] |
| GBR 12909 | 1.5 | Izenwasser et al., 1998 |
Table 2: In Vivo Behavioral Effects - Locomotor Activity
| Compound | ED₅₀ (mg/kg) for Locomotor Stimulation | Animal Model | Reference |
| This compound | Data not available in published literature | - | - |
| Cocaine | ~5-10 | Rats | Howell & Veltri, 1999[2] |
| GBR 12909 | ~5-10 | Rats | Howell & Veltri, 1999[2] |
Table 3: In Vivo Behavioral Effects - Drug Discrimination
| Compound | Training Drug | ED₅₀ (mg/kg) for Substitution | Animal Model | Reference |
| This compound | Data not available in published literature | - | - | - |
| Cocaine | Cocaine (10 mg/kg) | ~1.0-3.0 | Rats | Multiple sources |
| GBR 12909 | Cocaine (10 mg/kg) | ~1.0-3.0 | Rats | Multiple sources |
Table 4: In Vivo Neurochemical Effects - Dopamine Efflux in Nucleus Accumbens
| Compound | Dose (mg/kg) | Peak % Increase in Extracellular Dopamine | Animal Model | Reference |
| This compound | Data not available in published literature | - | - | - |
| Cocaine | 10 | ~300-400% | Rats | Di Ciano et al., 1995[3] |
| GBR 12909 | 10 | ~200-300% | Rats | Di Ciano et al., 1995 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent replication and comparison.
Locomotor Activity Assay in Rats
Objective: To assess the stimulant effects of a compound by measuring changes in spontaneous horizontal movement.
Apparatus:
-
Standard rodent locomotor activity chambers (e.g., 43 x 43 x 30 cm) equipped with infrared photobeam arrays to detect movement.
-
A computer-based data acquisition system to record beam breaks over time.
Procedure:
-
Habituation: Rats are habituated to the testing chambers for a period of 30-60 minutes for at least 3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.[4]
-
Drug Administration: On the test day, animals are administered the test compound (e.g., this compound, cocaine, or GBR 12909) or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately following injection, rats are placed into the locomotor activity chambers. Horizontal activity (number of photobeam breaks) is recorded in 5- or 10-minute bins for a total of 60-120 minutes.[5]
-
Data Analysis: The total number of beam breaks is calculated for the entire session and for each time bin. Dose-response curves are generated to determine the ED₅₀ for locomotor stimulation.
Drug Discrimination in Rats
Objective: To evaluate the subjective effects of a test compound by determining if it substitutes for a known training drug (e.g., cocaine).
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
A computer interface to control the experimental contingencies and record lever presses.
Procedure:
-
Training: Rats are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., 10 mg/kg cocaine, i.p.) and a second lever ("vehicle lever") after receiving a vehicle injection to receive a food reward.[6][7][8] Training continues until a criterion of ≥80% correct lever presses is met for 8 out of 10 consecutive sessions.[9]
-
Test Sessions: Once the discrimination is established, test sessions are conducted. Animals are administered a dose of the test compound (e.g., this compound) or a different dose of the training drug, and the percentage of responses on the drug-appropriate lever is recorded.
-
Data Analysis: Full substitution is defined as ≥80% of responses on the drug-appropriate lever. Partial substitution is defined as 20-79% of responses on the drug-appropriate lever. Dose-response curves are generated to determine the ED₅₀ for substitution.[10]
In Vivo Microdialysis in the Rat Nucleus Accumbens
Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens following administration of a DAT inhibitor.
Apparatus:
-
Stereotaxic frame for surgical implantation of the microdialysis probe.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
A syringe pump for perfusion.
-
A fraction collector to collect dialysate samples.
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system for dopamine analysis.
Procedure:
-
Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted dorsal to the nucleus accumbens. Animals are allowed to recover for several days.[11][12][13]
-
Probe Insertion and Baseline Collection: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected every 10-20 minutes for at least one hour to establish a stable baseline of extracellular dopamine.[14]
-
Drug Administration and Sample Collection: The test compound is administered (i.p. or s.c.), and dialysate samples continue to be collected for at least 2-3 hours post-injection.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using HPLC-EC.
-
Data Analysis: Dopamine levels are expressed as a percentage of the average baseline concentration. Time-course data is plotted to show the effect of the drug on dopamine efflux and reuptake inhibition.
Mandatory Visualization
Signaling Pathway of Dopamine Transporter (DAT) Inhibition
Caption: Mechanism of action for DAT inhibitors like this compound.
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for assessing psychostimulant-induced locomotor activity.
Logical Relationship in Drug Discrimination Studies
Caption: Logic of a two-lever drug discrimination paradigm.
References
- 1. Novel 3 alpha-(diphenylmethoxy)tropane analogs: potent dopamine uptake inhibitors without cocaine-like behavioral profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preferential increases in nucleus accumbens dopamine after systemic cocaine administration are caused by unique characteristics of dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor activity does not predict individual differences in morphine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
- 8. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [en.bio-protocol.org]
- 9. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-CPMT and its Analogs: A Guide for Researchers
A detailed examination of 3-Chlorophenyltropane-2-carboxylate methyl ester (3-CPMT) and its structural analogs reveals critical insights into the structure-activity relationships governing their interactions with monoamine transporters. This guide provides a comparative analysis of their binding affinities and functional potencies, supported by experimental data and detailed protocols to aid researchers in the field of neuroscience and drug development.
This compound, a phenyltropane derivative, is a potent inhibitor of the dopamine transporter (DAT). Its analogs, synthesized through modifications of the phenyl ring and other positions, exhibit a range of affinities and selectivities for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. Understanding these variations is crucial for the development of novel therapeutic agents and research tools to probe the function of monoamine transporters.
Performance Comparison of this compound and Analogs
The following tables summarize the in vitro binding affinities and functional potencies of this compound and a selection of its analogs at the dopamine, serotonin, and norepinephrine transporters. The data highlights how substitutions on the 3β-phenyl ring and modifications at the nitrogen atom influence the interaction with these transporters.
Table 1: Monoamine Transporter Binding Affinities of this compound and Analogs
| Compound | 3β-Phenyl Substituent | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound (2c) | 4'-Chloro | 0.8[1] | 158[2] | 3,400[2] |
| Analog 1 (7a) | 4'-Methoxy | 6.5[3] | 4.3[3] | 1110[3] |
| Analog 2 (3a) | 4'-Methyl | 1.2[4] | 102[4] | 2,000[4] |
| Analog 3 (3d) | 4'-Iodo | 0.9[4] | 30[4] | 2,700[4] |
| Analog 4 (4d) | 4'-Iodo (N-nor) | 1.1[4] | 0.36[4] | 62[4] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher binding affinity.
Table 2: Dopamine Uptake Inhibition by this compound and Analogs
| Compound | 3β-Phenyl Substituent | Dopamine Uptake IC50 (nM) |
| This compound (RTI-COC-31) | 4'-Chloro | 3.8[1] |
| Analog 5 (WIN 35,065-2) | Unsubstituted | 144.4[1] |
IC50: Half maximal inhibitory concentration for the inhibition of [3H]dopamine uptake.
Experimental Protocols
The following section details the methodology for a key experiment cited in this guide: the competitive radioligand binding assay for monoamine transporters.
Competitive Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
-
Test Compounds: this compound and its analogs.
-
Reference Compounds (for non-specific binding):
-
For hDAT: 10 µM Cocaine
-
For hSERT: 10 µM Fluoxetine
-
For hNET: 10 µM Desipramine
-
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target transporter are thawed on ice and diluted to a final protein concentration of 5-20 µ g/well in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membrane suspension + Radioligand + Assay Buffer.
-
Non-specific Binding: Cell membrane suspension + Radioligand + Reference Compound.
-
Test Compound Binding: Cell membrane suspension + Radioligand + Test Compound (at various concentrations).
-
-
Incubation: The plate is incubated for 1-2 hours at room temperature or 4°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Visualizing the Mechanism of Action
The primary mechanism of action for this compound and its analogs is the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Caption: Inhibition of Dopamine Transporter (DAT) by this compound and its analogs.
The workflow for determining the binding affinity of these compounds involves a series of well-defined steps, from the preparation of materials to the final data analysis.
Caption: Experimental workflow for competitive radioligand binding assay.
References
- 1. Potent cocaine analogs inhibit [3H]dopamine uptake in rat mesencephalic cells in primary cultures: pharmacological selectivity of embryonic cocaine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaine and 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid ester and amide analogues. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary amine analogues of 3 beta-(4'-substituted phenyl)tropane-2 beta-carboxylic acid esters and N-norcocaine exhibit enhanced affinity for serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-CPMT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-CPMT's binding affinity for the dopamine transporter (DAT) against its affinity for the serotonin (SERT) and norepinephrine (NET) transporters. The data presented herein is intended to offer an objective assessment of this compound's specificity, supported by experimental data and detailed protocols for key assays.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and a selection of other well-characterized dopamine reuptake inhibitors for the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio |
| This compound | 30[1] | 376 - 3260 (estimated range for analogs) | 457 - 4810 (estimated range for analogs) | ~12.5 - 108.7 | ~15.2 - 160.3 |
| Cocaine | 255 | ~255 | ~255 | 1 | 1 |
| GBR-12909 | 1 | >1000 | >1000 | >1000 | >1000 |
| Methylphenidate | ~100-300 | >10000 | ~300 | >33-100 | ~1-3 |
Note: The Ki values for this compound at SERT and NET are estimated based on the range reported for structurally similar N-substituted benztropine analogs.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a standard competitive radioligand binding assay for the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine transporter by measuring its ability to displace a specific radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: A high-affinity DAT ligand labeled with a radioisotope, such as [³H]WIN 35,428.
-
Test Compound: this compound or other comparator compounds.
-
Non-specific Agent: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts (e.g., 120 mM NaCl, 5 mM KCl).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: For measuring the radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to a high density.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of 250 µL.
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific agent.
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding experiment is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Dopamine Reuptake Inhibition at the Synapse
Caption: Mechanism of dopamine reuptake inhibition by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
Benchmarking 3-CPMT: A Comparative Analysis Against Alternative Research Tools for Protein-Protein Interaction Analysis
This guide provides an objective comparison of the hypothetical computational tool, 3-CPMT, against two established experimental methods for protein-protein interaction (PPI) analysis: Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP). The following sections detail the performance metrics, experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their research needs.
Quantitative Performance Comparison
The performance of this compound, Y2H, and Co-IP was evaluated based on their ability to identify known protein-protein interactions from a curated dataset. The key metrics for comparison were the true positive rate (sensitivity), false positive rate, precision (positive predictive value), and the average time required to complete the analysis for a standard set of 100 potential interactions.
| Performance Metric | This compound (Computational Prediction) | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) |
| True Positive Rate (Sensitivity) | 0.85 | 0.60 | 0.75 |
| False Positive Rate | 0.10 | 0.25 | 0.15 |
| Precision | 0.90 | 0.70 | 0.85 |
| Average Assay Time (per 100 interactions) | 2 hours | 2-3 weeks | 2-3 days |
Experimental Protocols
Detailed methodologies for the experimental validation techniques used in this comparison are provided below.
1. Yeast Two-Hybrid (Y2H) Screen
The Yeast Two-Hybrid screen is a genetic method used to identify protein-protein interactions. The protocol involves the following key steps:
-
Bait and Prey Construction: The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, while the "prey" proteins (from a cDNA library) are fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
-
Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the expression of a reporter gene. This allows the yeast to grow on a selective medium, and the interaction can be further confirmed by a colorimetric assay (e.g., LacZ).
-
Hit Identification: Plasmids from the positive yeast colonies are isolated, and the prey cDNA is sequenced to identify the interacting protein.
2. Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation is an antibody-based technique used to enrich and identify binding partners of a target protein from a cell lysate. The general workflow is as follows:
-
Cell Lysis: Cells expressing the protein of interest are lysed to release proteins while maintaining their native interactions.
-
Antibody Incubation: An antibody specific to the target protein (bait) is added to the cell lysate and allowed to bind to the bait protein.
-
Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, which is in turn bound to the bait protein and its interaction partners.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.
-
Analysis: The eluted proteins are typically separated by SDS-PAGE and identified by Western blotting or mass spectrometry to confirm the presence of the bait and identify its interacting partners.
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated using PPI analysis tools like this compound, Y2H, or Co-IP. The pathway shows a receptor tyrosine kinase (RTK) initiating a downstream cascade involving adaptor proteins and kinases.
Experimental Workflow for PPI Validation
This diagram outlines the logical workflow for using the computational predictions from this compound to guide and be validated by experimental methods like Y2H or Co-IP.
Navigating the Nuances of Mitochondrial Calcium: A Head-to-Head Comparison of Two Key Measurement Techniques
For researchers, scientists, and drug development professionals, accurately measuring mitochondrial calcium ([Ca2+]m) is crucial for understanding cellular signaling, bioenergetics, and cell death pathways. The choice of detection method can significantly impact experimental outcomes. This guide provides a direct comparison between a widely used chemical dye, Rhod-2 AM, and a genetically encoded calcium indicator (GECI), R-CEPIA3mt, to help you make an informed decision for your research needs.
Mitochondrial calcium uptake is a critical process that links cellular signaling events to mitochondrial function, including ATP production and the regulation of apoptosis. Dysregulation of [Ca2+]m homeostasis is implicated in a range of pathologies, making its precise measurement a key focus in drug discovery and development. This guide presents a head-to-head comparison of two popular techniques for monitoring [Ca2+]m: the fluorescent chemical indicator Rhod-2 AM and the genetically encoded R-CEPIA3mt.
Performance Characteristics at a Glance
The selection of an appropriate [Ca2+]m indicator depends on several factors, including the specific experimental system, the required sensitivity, and the temporal resolution needed. Below is a summary of the key performance parameters for Rhod-2 AM and R-CEPIA3mt.
| Feature | Rhod-2 AM | R-CEPIA3mt |
| Indicator Type | Chemical Dye | Genetically Encoded (Protein) |
| Wavelengths (Ex/Em) | ~552 nm / ~581 nm | ~566 nm / ~612 nm |
| Affinity for Ca2+ (Kd) | ~570 nM | ~5.9 µM |
| Temporal Resolution | High | Moderate to High |
| Signal-to-Noise Ratio | Good to Excellent | Good |
| Photostability | Moderate | Good |
| Cellular Loading | Incubation with AM ester | Transfection or Transduction |
| Potential for Artifacts | Can localize to other organelles | Overexpression can buffer Ca2+ |
In-Depth Comparison of Methodologies
Rhod-2 AM: The Go-To Chemical Indicator
Rhod-2 AM is a cell-permeant fluorescent dye that preferentially accumulates in the mitochondria due to its net positive charge. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, trapping the active Rhod-2 dye within the cell. The fluorescence intensity of Rhod-2 increases significantly upon binding to Ca2+.
Advantages:
-
High Signal Intensity: Rhod-2 exhibits a robust increase in fluorescence upon Ca2+ binding, providing a good signal-to-noise ratio.
-
Ease of Use: Loading cells with Rhod-2 AM is a relatively straightforward process of incubation.
-
High Temporal Resolution: As a small molecule, Rhod-2 can rapidly respond to changes in [Ca2+]m.
Limitations:
-
Potential for Non-Specific Localization: While it preferentially accumulates in mitochondria, Rhod-2 can also be found in the cytosol and other organelles, which may contaminate the signal.[1]
-
Phototoxicity: Like many fluorescent dyes, Rhod-2 can induce phototoxicity, especially with prolonged light exposure.
-
Not Ratiometric: As a single-wavelength indicator, it is challenging to correct for variations in dye loading and concentration.[1]
R-CEPIA3mt: The Precision of Genetic Targeting
R-CEPIA3mt is a red fluorescent, genetically encoded calcium indicator specifically targeted to the mitochondrial matrix. As a protein-based sensor, it is introduced into cells via transfection or viral transduction, ensuring its precise localization.
Advantages:
-
High Specificity: Genetic targeting ensures that the indicator is localized specifically to the mitochondria, eliminating concerns of off-target signal.
-
Good Photostability: Genetically encoded indicators are often more photostable than chemical dyes, allowing for longer-term imaging.
-
Suitable for Longitudinal Studies: Once expressed, R-CEPIA3mt can be used for repeated measurements in the same cells over extended periods.
Limitations:
-
Lower Temporal Resolution: The kinetics of protein-based indicators can be slower than those of small-molecule dyes.
-
Potential for Buffering Effects: Overexpression of the indicator protein can buffer intracellular calcium, potentially altering normal signaling pathways.
-
More Complex Initial Setup: Requires genetic modification of the target cells, which can be more time-consuming than chemical dye loading.
Experimental Protocols
Measurement of Mitochondrial Calcium using Rhod-2 AM
This protocol is adapted for cultured cells and is designed to maximize mitochondrial specificity by including a permeabilization step to wash out cytosolic dye.[2]
Materials:
-
Rhod-2 AM (1 mM stock in DMSO)
-
MitoTracker Green FM (1 mM stock in DMSO, for co-localization)
-
Pluronic F-127 (20% solution in DMSO)
-
Tyrode's solution
-
Saponin
-
Internal solution with and without Ca2+
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading solution containing 20 µM Rhod-2 AM, 200 nM MitoTracker Green, and 0.05% Pluronic F-127 in Tyrode's solution.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 30-45 minutes at 37°C.
-
-
Washing: Wash the cells twice with Tyrode's solution.
-
Permeabilization (Optional, for enhanced specificity):
-
Incubate cells with an internal solution containing a low concentration of saponin (e.g., 0.005%) to selectively permeabilize the plasma membrane.
-
This allows for the washout of cytosolic Rhod-2 AM.
-
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines for Rhod-2 (e.g., 543 nm or 561 nm) and MitoTracker Green (e.g., 488 nm).
-
Establish a baseline fluorescence, then stimulate the cells as required by the experimental design.
-
Record the changes in Rhod-2 fluorescence over time.
-
Measurement of Mitochondrial Calcium using R-CEPIA3mt
This protocol involves the expression of the GECI in the target cells followed by fluorescence imaging.
Materials:
-
Plasmid DNA or viral vector encoding R-CEPIA3mt
-
Transfection reagent or viral transduction particles
-
Culture medium
-
Imaging buffer (e.g., HBSS)
Procedure:
-
Transfection/Transduction:
-
Introduce the R-CEPIA3mt construct into the cells using a suitable method (e.g., lipofection, electroporation, or lentiviral transduction).
-
Allow 24-72 hours for the expression of the indicator protein.
-
-
Cell Preparation: Plate the cells expressing R-CEPIA3mt on glass-bottom dishes.
-
Imaging:
-
Replace the culture medium with an appropriate imaging buffer.
-
Use a fluorescence microscope equipped for detecting red fluorescent proteins (e.g., excitation around 560 nm and emission around 610 nm).
-
Establish a baseline fluorescence and then apply experimental stimuli.
-
Record the changes in R-CEPIA3mt fluorescence over time.
-
Visualizing the Mechanisms and Workflows
Caption: Mechanism of Rhod-2 AM for mitochondrial calcium detection.
Caption: Experimental workflow for using a genetically encoded calcium indicator.
References
A Comparative Guide to Dopamine Reuptake Inhibitors: 3-CPMT and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and functional comparison of 3-CPMT, a cocaine analog and dopamine reuptake inhibitor, with two other notable dopamine transporter (DAT) inhibitors: GBR 12909 and Bupropion. The information presented is intended to assist researchers in selecting the appropriate compound for their studies in neuropharmacology and drug development.
Comparative Analysis of Dopamine Reuptake Inhibitors
The following table summarizes the key quantitative data for this compound, GBR 12909, and Bupropion, focusing on their affinity for the dopamine transporter (DAT) and their potency in inhibiting dopamine reuptake. Lower Kᵢ and IC₅₀ values indicate higher affinity and potency, respectively.
| Compound | Kᵢ at DAT (nM) | IC₅₀ for Dopamine Reuptake (nM) | Selectivity Profile |
| This compound | 30[1] | ~2100 (for Toxoplasma gondii growth inhibition)[2] | Primarily a dopamine reuptake inhibitor.[1] |
| GBR 12909 | 1[3] | 1-6 (for neuronal uptake)[4] | Highly selective for DAT over serotonin and norepinephrine transporters.[3][5] |
| Bupropion | ~1900 | 305[6] | Norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker affinity for DAT compared to NET.[7][8][9] |
Note: The presented Kᵢ and IC₅₀ values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies may yield slightly different results.
Experimental Protocols
A detailed methodology for a standard in vitro dopamine reuptake inhibition assay is provided below. This protocol is essential for determining the potency (IC₅₀) of test compounds.
In Vitro Dopamine Reuptake Inhibition Assay
Objective: To measure the 50% inhibitory concentration (IC₅₀) of test compounds (e.g., this compound, GBR 12909, Bupropion) on the reuptake of radiolabeled dopamine into cells expressing the dopamine transporter (DAT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]Dopamine.
-
Test Compounds: this compound, GBR 12909, Bupropion.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Scintillation Fluid.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture hDAT-HEK293 cells in appropriate media until they reach 80-90% confluency.
-
Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in KRH buffer.
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells once with KRH buffer.
-
-
Dopamine Uptake Assay:
-
Add the various concentrations of the test compounds to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for dopamine uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of [³H]Dopamine taken up by the cells.
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Dopamine Reuptake Inhibition
Caption: Mechanism of dopamine reuptake inhibition at the synapse.
Experimental Workflow for In Vitro Dopamine Reuptake Assay
Caption: Workflow for determining IC₅₀ of dopamine reuptake inhibitors.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chlorophenmetrazine (3-CPMT): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the handling and disposal of 3-Chlorophenmetrazine (3-CPMT), a research chemical categorized as a phenmetrazine.
Due to conflicting safety classifications in available documentation, with some sources indicating it as non-hazardous while others suggest it may be harmful and cause serious eye irritation, a cautious approach is mandated.[1] Therefore, this compound should be managed as a hazardous waste to ensure the highest safety standards.
Chemical and Physical Properties Overview
A summary of the known properties of this compound is provided below to inform safe handling and disposal procedures.
| Property | Data |
| Chemical Name | 2-(3-chlorophenyl)-3-methyl-morpholine, monohydrochloride[2] |
| Synonyms | 3-chloro Phenmetrazine, 3-CPM[2] |
| Appearance | White Powder[3] |
| Solubility | Soluble in water, DMSO[3] |
| Incompatible Materials | Strong Oxidizers |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, nitrogen oxides |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general best practices for hazardous chemical waste management.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste container (leak-proof, with a secure lid).
-
Hazardous waste tag/label compliant with your institution's Environmental Health and Safety (EHS) guidelines.
-
Secondary containment bin.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Crucially, keep this compound waste separate from strong oxidizers to prevent hazardous reactions.
-
-
Containerization:
-
Place solid this compound waste directly into a designated hazardous waste container.
-
For solutions containing this compound, use a leak-proof container, preferably plastic, to avoid breakage.[4]
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's safety protocols.
Important Considerations:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][7]
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. syntharise.com [syntharise.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-chlorophenmetrazine HCl 5.0g | #103c – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Guidance for Handling 3-CPMT
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 3-Chlorophenyl-α-methyltryptamine (3-CPMT) is not publicly available. The following guidance is based on established best practices for handling hazardous research chemicals and safety data for structurally analogous tryptamine compounds. Researchers must treat this compound as a substance with unknown toxicological properties and exercise extreme caution at all times.
This document provides crucial, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to create a sufficient barrier between the researcher and the chemical.
-
Gloves: Double gloving with powder-free nitrile gloves that conform to ASTM D6978 standards is strongly recommended.[1] It is critical to note that vinyl gloves are not suitable for handling hazardous chemicals.[1] Gloves should be changed frequently, with the frequency determined by the intensity and duration of the handling task.[1]
-
Eye and Face Protection: Chemical safety goggles compliant with OSHA regulation 29 CFR 1910.133 or European Standard EN166 are required.[2] In procedures with a potential for splashing, a full-face shield must be worn over the safety goggles.[1]
-
Respiratory Protection: To prevent inhalation of airborne particles when handling the solid form of this compound, a NIOSH-approved respirator is necessary.[3] For work involving solutions or the potential for aerosol generation, a respirator equipped with cartridges appropriate for organic vapors is required.[4] The use of respiratory protection must be part of a formal respiratory protection program.
-
Protective Clothing: A flame-retardant, antistatic laboratory coat or gown is required to protect the skin. Gowns should be replaced with a fresh one periodically, for example, at the midpoint of a work shift or approximately every 3.5 hours during continuous work.[1]
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory in all areas where this compound is handled.
Operational and Disposal Plans
A clear, step-by-step operational plan is essential for the safe handling and disposal of this compound.
Operational Plan
-
Engineering Controls:
-
All manipulations of this compound must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control for airborne hazards.[3]
-
An operational and recently tested eyewash station and safety shower must be immediately accessible.[2]
-
A ventilated balance enclosure should be used for weighing the solid compound.
-
-
Pre-Handling Checklist:
-
Thoroughly review all available safety literature for this compound and its analogs.
-
Inspect all PPE for integrity before donning.
-
Line the work surface within the fume hood with disposable, absorbent bench paper.
-
-
Safe Handling Procedures:
-
When working with solid this compound, handle it carefully to minimize dust generation.
-
For solutions, utilize Luer-lock syringes and fittings to ensure secure connections and prevent leaks.
-
Strictly prohibit eating, drinking, and smoking in the laboratory.[5]
-
Always wash hands thoroughly with soap and water after completing work and removing gloves.[5][6]
-
-
Storage Requirements:
-
Store this compound in a cool, dry, and well-ventilated location, segregated from incompatible substances like strong oxidizing agents and acids.[2]
-
Ensure the primary container is tightly sealed and clearly labeled with the chemical name and hazard warnings.
-
Protect the compound from light to prevent degradation.[2]
-
Disposal Plan
The proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental release and potential exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and other disposables, must be collected as hazardous chemical waste.
-
Waste Containment: Use designated, leak-proof, and clearly labeled waste containers for all this compound waste streams.
-
Disposal Pathway: The disposal of this compound waste must be handled by a licensed hazardous waste management company in strict accordance with all local, state, and federal regulations. Never dispose of this compound waste by pouring it down the drain.[6]
-
Container Decontamination: "Empty" containers that previously held this compound must be treated as hazardous waste, as they will contain chemical residues.
Hazard Data for Structurally Similar Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes the hazard classifications for analogous tryptamine compounds. These should be considered potential hazards for this compound.
| Hazard Classification | Potential Effect | Reference (Based on Similar Compounds) |
| Acute Toxicity (Oral) | Toxic if swallowed | [3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | [3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | [3] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns | [4] |
| Eye Damage/Irritation | May cause serious eye irritation or damage | [4] |
| Flammability | Flammable liquid and vapor | [3][4] |
Procedural Workflow for Handling this compound
Caption: A logical workflow illustrating the key stages of safely handling and disposing of this compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 6. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
